(E,E)-GLL398
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H23BO4 |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H23BO4/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(16-14-21)26(29)30)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,29-30H,2H2,1H3,(H,27,28)/b17-10+,25-23+ |
Clé InChI |
BINZFDGAOTWQNC-YGCRUXFTSA-N |
SMILES isomérique |
B(C1=CC=C(C=C1)/C(=C(\CC)/C2=CC=CC=C2)/C3=CC=C(C=C3)/C=C/C(=O)O)(O)O |
SMILES canonique |
B(C1=CC=C(C=C1)C(=C(CC)C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)O)(O)O |
Origine du produit |
United States |
Foundational & Exploratory
(E,E)-GLL398: A Deep Dive into its Mechanism of Action in Breast Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(E,E)-GLL398 is a potent and orally bioavailable nonsteroidal selective estrogen receptor downregulator (SERD) that has demonstrated significant anti-tumor activity in preclinical models of breast cancer.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of GLL398 in breast cancer cells, with a focus on its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and breast cancer therapeutics.
Core Mechanism of Action: Estrogen Receptor Alpha (ERα) Binding and Degradation
The primary mechanism of action of this compound is the direct binding to and subsequent degradation of the estrogen receptor alpha (ERα).[4][5][6][7] ERα is a key driver of proliferation in the majority of breast cancers, and its degradation is a validated therapeutic strategy. GLL398, a boron-modified triphenylethylene (B188826) derivative, was rationally designed to improve upon existing SERDs by offering superior oral bioavailability while maintaining potent ERα-degrading activity.[4][5][6][7]
Signaling Pathway
The mechanism of GLL398-induced ERα degradation disrupts the estrogen-driven signaling pathway that promotes breast cancer cell proliferation. By binding to ERα, GLL398 induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. This depletion of cellular ERα levels effectively abrogates downstream signaling, leading to cell cycle arrest and inhibition of tumor growth.
References
- 1. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
(E,E)-GLL398 discovery and rationale for design
An In-depth Technical Guide on the Discovery and Design of (E,E)-GLL398
Introduction
This compound is a novel, orally bioavailable selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer, particularly in cases of acquired resistance to existing endocrine therapies. The development of orally administered SERDs is a critical area of research, aiming to overcome the limitations of current treatments like tamoxifen (B1202) and the intramuscularly injected fulvestrant.[1][2] This document provides a comprehensive overview of the discovery of GLL398, the rationale behind its molecular design, its pharmacological profile, and the key experimental data supporting its preclinical efficacy.
Rationale for Design: A Strategy for Oral Bioavailability
The design of GLL398 is a prime example of rational drug design, building upon the knowledge of previous generations of ER modulators and degraders. The primary challenge addressed was the poor oral bioavailability of many potent SERDs.[2]
The development lineage began with nonsteroidal SERDs like GW5638, which, similar to tamoxifen, is a prodrug. Its active metabolite, GW7604, is a potent SERD but suffers from metabolic instability, specifically phase II metabolism (glucuronidation and sulfation) at its phenolic hydroxyl group.[1][3] This metabolic pathway significantly reduces its oral bioavailability, limiting its clinical potential.
The central innovation in the design of GLL398 was the replacement of the critical phenolic hydroxyl group of GW7604 with a boronic acid functional group.[1][4] This bioisosteric substitution was hypothesized to:
-
Block Metabolic Modification : The boronic acid group is not susceptible to the same phase II conjugation reactions as a phenolic hydroxyl group, thus preventing rapid inactivation and clearance.
-
Maintain Pharmacological Activity : The boronic acid was expected to preserve the necessary hydrogen bonding interactions with the estrogen receptor's binding pocket, essential for high-affinity binding and the induction of receptor degradation.[1]
This strategic modification resulted in GLL398, a compound that retains the potent SERD activity of its parent molecule, GW7604, while exhibiting markedly superior oral bioavailability.[1][4]
Caption: Design rationale for GLL398, addressing the metabolic liabilities of GW7604.
Pharmacological Profile
GLL398 demonstrates a potent and desirable pharmacological profile, characterized by high-affinity binding to the estrogen receptor, efficient induction of ERα degradation, and excellent oral bioavailability.
Data Presentation
The following tables summarize the key quantitative data for GLL398 and its comparator, GW7604.
Table 1: In Vitro Potency and Binding Affinity
| Compound | ERα Binding (IC50) | ERα Degradation (IC50) in MCF-7 cells | Mutant ERα (Y537S) Binding (IC50) |
| GLL398 | 1.14 nM[1][4][5] | 0.21 µM[1][4][5] | 29.5 nM[6] |
| GW7604 | Comparable to GLL398[2] | Not explicitly stated in abstracts | Not available |
Table 2: Pharmacokinetic Profile
| Compound | Administration | Bioavailability (AUC in rats) |
| GLL398 | Oral | 36.9 µg·h/mL[1][4][7] |
| GW7604 | Oral | 3.35 µg·h/mL[1][4][7] |
Mechanism of Action
GLL398 functions as a pure antiestrogen (B12405530) and a selective estrogen receptor degrader. The proposed mechanism of action follows these steps:
-
ERα Binding : GLL398 binds with high affinity to the ligand-binding domain of the estrogen receptor alpha (ERα), including clinically relevant mutant forms like Y537S that confer resistance to other endocrine therapies.[2][8]
-
Conformational Change and Destabilization : The binding of GLL398 induces a conformational change in the ERα protein, leading to its destabilization and marking it for cellular disposal.[1]
-
Proteasomal Degradation : The destabilized ERα is recognized by the cellular ubiquitin-proteasome system, leading to its degradation.
-
Downregulation of ER Signaling : The degradation of ERα protein prevents the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER+ breast cancer cells. This effective downregulation of ER in tumor tissues is a key aspect of its anti-tumor efficacy.[8]
Caption: Mechanism of action of GLL398 as a selective estrogen receptor degrader.
Key Preclinical Studies and Experimental Protocols
The preclinical evaluation of GLL398 involved a series of standard assays to determine its binding affinity, degradation potency, cellular effects, and in vivo efficacy.
Experimental Protocols
-
ERα Binding Assay (Fluorescence Resonance Energy Transfer - FRET) : This assay quantifies the binding affinity of a compound to the ERα ligand-binding domain. It typically involves a competitive binding format where the test compound (GLL398) displaces a fluorescently labeled estrogen probe. The change in the FRET signal is measured to determine the IC50 value, representing the concentration of the compound required to inhibit 50% of the probe's binding.[4][5]
-
ERα Degradation Assay (Western Blot) : MCF-7 breast cancer cells, which endogenously express ERα, are treated with varying concentrations of GLL398 for a specified period (e.g., 24 hours). After treatment, total cell lysates are collected, and the proteins are separated by SDS-PAGE. The amount of ERα protein is then quantified using a specific primary antibody against ERα and a secondary antibody linked to a detection system. The IC50 for degradation is the concentration of GLL398 that results in a 50% reduction in ERα protein levels compared to a vehicle control.[4][5]
-
Cell Proliferation Assay : The anti-proliferative effects of GLL398 are assessed in ER+ breast cancer cell lines (e.g., MCF-7) and tamoxifen-resistant variants (MCF-7/TamR). Cells are seeded in multi-well plates and treated with a range of GLL398 concentrations. After an incubation period (e.g., 5 days), cell viability is measured using assays like MTT or CellTiter-Glo. The results are used to calculate the IC50 for cell growth inhibition.[3]
-
In Vivo Xenograft Studies : To evaluate anti-tumor efficacy, immunodeficient mice are implanted with either MCF-7 cells or patient-derived xenograft (PDX) tumors expressing mutant ERα (Y537S).[2][9] Once tumors are established, mice are treated with GLL398 (administered orally) or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for further analysis (e.g., Western blot for ERα levels) to confirm the drug's mechanism of action in vivo.[2][8]
Caption: General experimental workflow for the preclinical evaluation of GLL398.
Conclusion
This compound is a rationally designed, orally bioavailable selective estrogen receptor degrader that demonstrates significant preclinical promise. By successfully addressing the metabolic liabilities of its parent compound, GLL398 achieves excellent oral drug exposure while maintaining potent ERα binding and degradation activity.[1][4] Its efficacy in models of endocrine resistance, including those with the common ESR1 Y537S mutation, positions it as a strong candidate for further clinical development in the treatment of advanced and metastatic breast cancer.[2][8]
References
- 1. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(E,E)-GLL398: A Technical Guide to a Novel Oral SERD for Advanced Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E,E)-GLL398 is a potent and orally bioavailable nonsteroidal Selective Estrogen Receptor Degrader (SERD) that has demonstrated significant therapeutic potential in preclinical models of estrogen receptor-positive (ER+) breast cancer. As a boron-modified analog of GW5638, GLL398 exhibits a dual mechanism of action, functioning as both a competitive antagonist of the estrogen receptor and a potent inducer of its degradation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Endocrine therapy is a cornerstone in the treatment of ER+ breast cancer. However, the efficacy of existing treatments, such as tamoxifen (B1202) and aromatase inhibitors, can be limited by the development of resistance, often driven by mutations in the estrogen receptor alpha (ESR1) gene. Fulvestrant, the first-in-class SERD, has proven effective in treating advanced or metastatic breast cancer, including cases with acquired resistance.[1][2] Despite its clinical utility, fulvestrant's poor pharmacokinetic profile, requiring intramuscular injection, has spurred the development of orally bioavailable SERDs.[1][3] this compound has emerged as a promising orally active SERD with superior bioavailability and potent anti-tumor activity in clinically relevant breast cancer models.[1][4]
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism targeting the estrogen receptor alpha (ERα):
-
Competitive Antagonism: GLL398 competitively binds to the ligand-binding domain of ERα, preventing the binding of estradiol (B170435) and subsequent activation of estrogen-responsive genes.
-
ERα Degradation: Upon binding, GLL398 induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome. This leads to a significant reduction in the total cellular levels of ERα, thereby abrogating both estrogen-dependent and -independent signaling pathways.[4][5]
This dual action makes GLL398 effective against both wild-type and mutant forms of ERα, including the constitutively active Y537S mutant, which is a common mechanism of acquired resistance to endocrine therapies.[1][6]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line / Target | IC50 | Reference |
| ERα Binding (FRET) | Wild-Type ERα | 1.14 nM | [4][5][7][8] |
| ERα Binding (FRET) | Y537S Mutant ERα | 29.5 nM | [7][8] |
| ERα Degradation | MCF-7 Cells | 0.21 µM | [4][5] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Compound | Administration | AUC (µg·h/mL) | Reference |
| This compound | Oral | 36.9 | [4] |
| GW7604 | Oral | 3.35 | [4] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Tumor Growth Inhibition | Reference |
| MCF-7 Xenograft | 5 mg/kg, oral, daily | Significant inhibition | [6] |
| MCF-7 Xenograft | 20 mg/kg, oral, daily | Potent inhibition | [6] |
| PDX (Y537S mutant ER) | Oral, daily | Complete blockage of tumor growth | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
ERα Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of GLL398 to the estrogen receptor.
-
Materials:
-
GST-ERα (Y537S) protein
-
LanthaScreen™ TR-FRET ER Alpha Competitive Binding Assay Kit (Invitrogen)
-
Test compounds (GLL398, AZD9496, fulvestrant)
-
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 384-well plate, add the test compounds, LanthaScreen™ Fluorescein-estradiol tracer, and Tb-anti-GST antibody.
-
Add the GST-ERα (Y537S) protein to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm with excitation at 485 nm.
-
Calculate the emission ratio (520/495 nm) and plot the data against the compound concentration to determine the IC50 value.
-
ERα Degradation Assay (Western Blot)
This assay assesses the ability of GLL398 to induce the degradation of the ERα protein in breast cancer cells.
-
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum
-
GLL398
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat the cells with varying concentrations of GLL398 for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the ERα levels to the loading control.
-
In Vivo MCF-7 Xenograft Model
This animal model evaluates the in vivo efficacy of GLL398 in an estrogen-dependent breast cancer model.
-
Materials:
-
Female immunodeficient mice (e.g., nude mice)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets (for sustained release)
-
GLL398 formulation for oral gavage
-
-
Procedure:
-
One week prior to cell implantation, subcutaneously implant the mice with estrogen pellets.
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer GLL398 (e.g., 5 mg/kg or 20 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for ERα levels).
-
Patient-Derived Xenograft (PDX) Model
This model assesses the efficacy of GLL398 in a more clinically relevant setting using tumors derived directly from patients.
-
Materials:
-
Female immunodeficient mice (e.g., NSG mice)
-
Patient-derived breast tumor tissue (e.g., harboring the Y537S ESR1 mutation)
-
GLL398 formulation for oral gavage
-
-
Procedure:
-
Surgically implant small fragments of the patient's tumor subcutaneously into the mice.
-
Allow the tumors to engraft and grow to a specified size.
-
Randomize the mice into treatment and control groups.
-
Administer GLL398 or vehicle control daily via oral gavage.
-
Monitor tumor growth as described for the MCF-7 xenograft model.
-
Molecular Docking
This computational method predicts the binding mode of GLL398 to the estrogen receptor.
-
Software:
-
Schrödinger Suite (including Glide for docking)
-
-
Procedure:
-
Obtain the crystal structure of the ERα ligand-binding domain from the Protein Data Bank (PDB).
-
Prepare the protein structure by adding hydrogens, assigning bond orders, and minimizing the energy.
-
Prepare the ligand structure (GLL398) by generating a 3D conformation and assigning appropriate charges.
-
Define the docking grid around the ligand-binding site of the protein.
-
Perform the docking simulation using a program like Glide.
-
Analyze the resulting docking poses based on scoring functions and visual inspection of the interactions between the ligand and the protein residues.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising, orally bioavailable SERD with potent anti-tumor activity in preclinical models of ER+ breast cancer, including those with acquired resistance mutations. Its superior pharmacokinetic profile compared to earlier-generation SERDs and its efficacy in clinically relevant models highlight its potential as a novel therapeutic agent for patients with advanced or metastatic breast cancer. Further clinical investigation is warranted to fully elucidate its therapeutic utility.
References
- 1. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models. | Profiles RNS [connect.rtrn.net]
- 6. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
(E,E)-GLL398: A Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator for Endocrine-Resistant Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(E,E)-GLL398 is a novel, nonsteroidal selective estrogen receptor downregulator (SERD) demonstrating high potency in both binding to the estrogen receptor alpha (ERα) and inducing its degradation.[1][2] Developed as a boron-modified analog of GW7604, this compound exhibits superior oral bioavailability, a significant advancement over the first-generation SERD, fulvestrant, which is limited by poor pharmacokinetic properties and an injection-only administration route.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its potential in treating endocrine-resistant breast cancer, particularly those harboring ESR1 mutations.
Introduction
Endocrine therapies targeting the estrogen receptor (ER) are the cornerstone of treatment for ER-positive breast cancer.[4][5] However, a significant number of patients develop resistance to these therapies, often driven by mutations in the ESR1 gene, which encodes for ERα.[6] Selective estrogen receptor downregulators (SERDs) represent a critical therapeutic class that not only antagonizes ERα but also promotes its degradation, thereby overcoming some mechanisms of resistance.[1][7]
Fulvestrant, the first approved SERD, has demonstrated clinical efficacy but is hampered by poor bioavailability.[3] This has spurred the development of orally bioavailable SERDs. This compound has emerged as a promising candidate, designed to retain the potent antiestrogenic and ER-degrading activities of its predecessors while offering a significantly improved pharmacokinetic profile.[2][3]
Mechanism of Action
This compound exerts its therapeutic effect through a dual mechanism of action characteristic of SERDs:
-
Competitive Antagonism: this compound competitively binds to the ligand-binding domain (LBD) of ERα, preventing the binding of estradiol (B170435) and subsequent receptor activation.[1][2]
-
ERα Degradation: Upon binding, this compound induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome.[1][2] This reduction in cellular ERα levels effectively shuts down estrogen signaling pathways.
The introduction of a boronic acid group in this compound is a key chemical modification that replaces the phenolic hydroxyl group of its parent compound, GW7604.[2][8] This substitution is credited with blocking phase II metabolism, leading to its enhanced oral bioavailability.[2]
Figure 1: Mechanism of action of this compound as a SERD.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Degradation Efficacy
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Wild-Type ERα | TR-FRET Binding Assay | 1.14 nM | [2][9][10][11] |
| This compound | Y537S Mutant ERα | TR-FRET Binding Assay | 29.5 nM | [3][12][13] |
| This compound | ERα Degradation (MCF-7 cells) | Western Blot | 0.21 µM | [2][9][10][11] |
| Fulvestrant | Y537S Mutant ERα | TR-FRET Binding Assay | 19.3 nM | [3] |
| AZD9496 | Y537S Mutant ERα | TR-FRET Binding Assay | 14.8 nM | [3] |
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Treatment | Dosage | Outcome | Reference |
| MCF-7 Xenograft | This compound | 5 mg/kg (oral) | Effective tumor growth inhibition | [3] |
| MCF-7 Xenograft | This compound | 20 mg/kg (oral) | Effective tumor growth inhibition | [3] |
| WHIM20 (Y537S) PDX | This compound | 5 mg/kg (oral) | Near complete tumor growth inhibition | [3] |
| WHIM20 (Y537S) PDX | This compound | 20 mg/kg (oral) | Near complete tumor growth inhibition | [3] |
Table 3: Pharmacokinetic Profile
| Compound | Administration | AUC (in rats) | Reference |
| This compound | Oral | 36.9 µg·h/mL | [2][9][10][11] |
| GW7604 | Oral | 3.35 µg·h/mL | [2][10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
LanthaScreen® TR-FRET ERα Competitive Binding Assay
This assay is used to determine the binding affinity of compounds to the ERα ligand-binding domain (LBD).[3]
-
Principle: The assay relies on time-resolved fluorescence resonance energy transfer (TR-FRET) between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged ERα-LBD and a fluorescently labeled estrogen tracer (Fluormone™ ES2 Green).[3] Competitor compounds displace the tracer, leading to a decrease in the TR-FRET signal.
-
Materials:
-
GST-tagged ERα-LBD (wild-type or mutant)
-
LanthaScreen® Tb-anti-GST Antibody
-
Fluormone™ ES2 Green tracer
-
Assay Buffer
-
Test compound (this compound) and controls (e.g., estradiol)
-
384-well black assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions and controls to the assay plate.
-
Prepare a mixture of ERα-LBD and Tb-anti-GST antibody in assay buffer and add to the wells.
-
Add the Fluormone™ ES2 Green tracer to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a fluorescence plate reader capable of TR-FRET, with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~520 nm (Fluorescein).
-
Calculate the emission ratio (520 nm / 495 nm) and plot against the compound concentration to determine the IC50 value.
-
Figure 2: Workflow for TR-FRET competitive binding assay.
Western Blot for ERα Degradation in MCF-7 Cells
This method quantifies the ability of this compound to induce the degradation of the ERα protein in a breast cancer cell line.
-
Principle: Following treatment with the compound, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The amount of ERα protein is then detected using a specific primary antibody and a secondary antibody conjugated to an enzyme that produces a detectable signal.
-
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate MCF-7 cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify band intensities to determine the percentage of ERα degradation relative to the vehicle control.
-
In Vivo Xenograft Tumor Growth Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments (PDX) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Animal Model:
-
Female immunodeficient mice (e.g., nude or NSG mice).
-
For MCF-7 xenografts, estrogen supplementation (e.g., estrogen-releasing pellets) is required to support tumor growth.[3]
-
-
Procedure:
-
Implant breast cancer cells or PDX tissue subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[3]
-
Administer this compound (e.g., 5 or 20 mg/kg) or vehicle control daily via oral gavage.[3]
-
Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for ERα levels).[3]
-
Figure 3: Workflow for in vivo xenograft efficacy studies.
Conclusion and Future Directions
This compound is a highly promising oral SERD that demonstrates potent ERα binding and degradation, leading to robust anti-tumor efficacy in preclinical models of both hormone-sensitive and endocrine-resistant breast cancer.[3][4] Its significantly improved oral bioavailability addresses a key limitation of existing SERD therapy.[2] The data presented herein support the continued development of this compound as a potential therapeutic agent for patients with advanced or metastatic ER-positive breast cancer, including those with ESR1 mutations who have progressed on prior endocrine treatments. Further clinical evaluation is warranted to establish its safety and efficacy in patients.
References
- 1. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. altogenlabs.com [altogenlabs.com]
- 8. minervaimaging.com [minervaimaging.com]
- 9. benchchem.com [benchchem.com]
- 10. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 13. medchemexpress.com [medchemexpress.com]
Structure and chemical properties of (E,E)-GLL398
An In-depth Technical Guide on the Structure and Chemical Properties of (E,E)-GLL398
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and orally bioavailable selective estrogen receptor degrader (SERD). It represents a significant advancement in the development of endocrine therapies for hormone-receptor-positive breast cancer.[1][2][3] Developed as a boron-modified analog of GW5638, GLL398 was designed to overcome the poor oral bioavailability of the first-generation SERD, fulvestrant.[2][4] This modification involves replacing the phenolic hydroxyl group of the parent compound with a boronic acid functional group, which blocks phase II metabolism and enhances oral bioavailability while maintaining high binding affinity for the estrogen receptor (ERα).[5][6][7]
This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Structure and Chemical Properties
This compound is a nonsteroidal SERD derived from a triphenylethylene (B188826) scaffold.[5][6] The key structural feature is the presence of a boronic acid group, which is a bioisostere of the phenolic hydroxyl group found in its precursors, such as GW7604.[5][6][7] This modification is crucial for its improved pharmacokinetic profile.
Chemical Name: (E,E)-3-(4-(1-(4-(dihydroxyboranyl)phenyl)-2-phenylbut-1-en-1-yl)phenyl)acrylic acid CAS Number: 2077980-80-2[1] Molecular Formula: C25H23BO4 Molecular Weight: 398.26 g/mol [3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H23BO4 | [3] |
| Molecular Weight | 398.26 g/mol | [3] |
| CAS Number | 2077980-80-2 | [1] |
| Appearance | Powder | [3] |
| Solubility | DMSO: 245 mg/mL (615.18 mM) | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
Mechanism of Action and Biological Activity
This compound functions as a selective estrogen receptor degrader. Its mechanism of action involves binding to the estrogen receptor α (ERα), which leads to the degradation of the receptor protein.[6][7] This dual action of receptor antagonism and degradation effectively shuts down estrogen-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.[4]
GLL398 has demonstrated potent activity against both wild-type and mutant forms of ERα, including the clinically relevant Y537S mutation, which is associated with acquired resistance to endocrine therapies.[1][8]
Table 2: In Vitro Biological Activity of this compound
| Assay | Target | IC50 Value | Reference |
| TR-FRET Competitive Binding Assay | ERα | 1.14 nM | [6][7] |
| TR-FRET Competitive Binding Assay | ERα (Y537S mutant) | 29.5 nM | [1][8] |
| ERα Degradation in MCF-7 cells | ERα | 0.21 µM | [6][7] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability (AUC) | Rat | 36.9 µg·h/mL | [6][7] |
| Tumor Growth Inhibition (MCF-7 Xenograft) | Mice | Potent inhibition at 5 and 20 mg/kg | [8] |
Signaling Pathway
This compound disrupts the classical estrogen receptor signaling pathway. In ER-positive breast cancer cells, estradiol (B170435) binds to ERα, leading to receptor dimerization, nuclear translocation, and the activation of gene transcription that promotes cell proliferation. GLL398 competitively binds to ERα and induces its degradation, thereby preventing these downstream signaling events.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from bis(4-bromophenyl)methanone.[5]
A detailed synthetic protocol is described by Liu et al. (2016).[5] The key steps involve:
-
McMurry Reaction: Coupling of bis(4-bromophenyl)methanone with propiophenone (B1677668) to form the triphenylethylene core.
-
Heck Reaction: Palladium-catalyzed coupling with methyl acrylate (B77674) to introduce the acrylic acid side chain.
-
Hydrolysis: Conversion of the methyl ester to a carboxylic acid.
-
Miyaura Borylation: Introduction of the boronate ester group.
-
Deprotection: Hydrolysis of the boronate ester to the final boronic acid product, GLL398.
TR-FRET Competitive Binding Assay for ERα
This assay is used to determine the binding affinity of GLL398 to ERα. It is a homogeneous, high-throughput assay that measures the displacement of a fluorescent tracer from the ERα ligand-binding domain (LBD).
Materials:
-
GST-tagged ERα-LBD
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled estrogen tracer (acceptor fluorophore)
-
This compound and other competitor compounds
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, add the fluorescent tracer to each well.
-
Add the serially diluted compounds to the wells.
-
Prepare a mixture of GST-tagged ERα-LBD and the terbium-labeled anti-GST antibody.
-
Add the ERα/antibody mixture to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (tracer).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ERα Degradation Assay in MCF-7 Cells
This assay quantifies the ability of GLL398 to induce the degradation of the ERα protein in a cellular context.
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against ERα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24 hours.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative ERα protein levels.
-
Plot the percentage of ERα degradation against the concentration of GLL398 to determine the IC50 for degradation.
In Vivo Efficacy in MCF-7 Xenograft Model
This animal model is used to evaluate the anti-tumor activity of GLL398 in vivo.
Materials:
-
Female immunodeficient mice (e.g., nude or NSG mice)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
One week prior to cell injection, implant a slow-release estrogen pellet subcutaneously into each mouse to support the growth of the estrogen-dependent MCF-7 cells.
-
Harvest MCF-7 cells and resuspend them in a mixture of PBS and Matrigel.
-
Inject the cell suspension (typically 1-5 million cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., at 5 and 20 mg/kg) or vehicle control daily by oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of drug concentration, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of GLL398.
Conclusion
This compound is a promising, orally bioavailable selective estrogen receptor degrader with potent anti-tumor activity in preclinical models of ER-positive breast cancer. Its unique boron-modified structure confers a superior pharmacokinetic profile compared to earlier SERDs. The data presented in this guide highlight its potential as a next-generation endocrine therapy for the treatment of breast cancer, including tumors that have developed resistance to existing treatments. Further clinical investigation is warranted to fully elucidate its therapeutic utility.
References
- 1. cusabio.com [cusabio.com]
- 2. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
(E,E)-GLL398 Binding Affinity to Wild-Type ERα: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of (E,E)-GLL398 to wild-type estrogen receptor alpha (ERα). The document outlines the quantitative binding affinity, details a representative experimental protocol for its determination, and illustrates the key signaling pathways involved.
Quantitative Binding Affinity
This compound is a potent selective estrogen receptor degrader (SERD) that exhibits high binding affinity for wild-type ERα.[1][2][3][4] The inhibitory concentration (IC50) has been determined using a fluorescence resonance energy transfer (FRET) based competitive binding assay.[2]
| Compound | Target | Assay Type | Binding Affinity (IC50) | Reference |
| This compound | Wild-Type ERα | FRET Binding Assay | 1.14 nM | [1][2][4] |
| Fulvestrant | Wild-Type ERα | Not Specified | 0.8 nM | [5] |
| This compound | Y537S Mutant ERα | Competitive Binding Assay | 29.5 nM | [5] |
| Fulvestrant | Y537S Mutant ERα | Competitive Binding Assay | 19.3 nM | [5] |
Experimental Protocols
A representative methodology for determining the binding affinity of this compound to wild-type ERα is the LanthaScreen® TR-FRET ERα Competitive Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled estrogen tracer from the ERα ligand-binding domain (LBD) by a test compound.
Materials:
-
ERα Receptor: Recombinant human ERα-LBD tagged with Glutathione-S-Transferase (GST).
-
Fluorescent Tracer: Fluormone™ ES2 Green, a fluorescently labeled estrogen.
-
Antibody: Terbium (Tb)-labeled anti-GST antibody.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Proprietary buffer provided with the LanthaScreen® kit.
-
Microplates: 384-well, low-volume, black microplates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements (excitation ~340 nm, emission at ~495 nm and ~520 nm).
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations.
-
Reagent Preparation: Prepare a working solution of the fluorescent tracer and a mixture of the ERα-LBD and the Tb-anti-GST antibody in the assay buffer.
-
Assay Assembly:
-
Add the diluted this compound or control to the microplate wells.
-
Add the fluorescent tracer to all wells.
-
Initiate the binding reaction by adding the ERα-LBD/Tb-anti-GST antibody mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader. The reader will excite the Terbium donor and measure the emission from both the Terbium donor (at ~495 nm) and the Fluorescein acceptor (at ~520 nm).
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualized Workflows and Signaling Pathways
Experimental Workflow: TR-FRET Competitive Binding Assay
The following diagram illustrates the workflow for the TR-FRET competitive binding assay used to determine the binding affinity of this compound to ERα.
Signaling Pathway: this compound Mechanism of Action as a SERD
As a Selective Estrogen Receptor Degrader (SERD), this compound functions by binding to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting both ligand-dependent and ligand-independent ERα signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of (E,E)-GLL398 in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of (E,E)-GLL398, an orally bioavailable selective estrogen receptor degrader (SERD), in preclinical xenograft models of breast cancer. The data and protocols summarized herein are derived from key studies demonstrating the potent anti-tumor activity of this compound.
Executive Summary
This compound is a boron-modified analog of GW5638, designed for superior oral bioavailability while maintaining potent antiestrogenic and ER-degrading activities.[1][2] Preclinical studies in xenograft models of breast cancer have demonstrated that oral administration of GLL398 leads to significant tumor growth inhibition.[3][4] This efficacy is observed in both estrogen receptor-positive (ER+) cell line-derived xenografts and patient-derived xenografts (PDX) harboring clinically relevant ESR1 mutations.[3][5] The primary mechanism of action is the degradation of the estrogen receptor alpha (ERα), thereby blocking downstream signaling pathways that drive tumor proliferation.[6]
Quantitative Data on In Vivo Efficacy
The in vivo anti-tumor effects of GLL398 have been evaluated in two key xenograft models. The following tables summarize the quantitative outcomes from these studies.
Table 1: Efficacy of GLL398 in MCF-7 Cell Line-Derived Xenograft Model
| Parameter | Vehicle Control | GLL398 (5 mg/kg) | GLL398 (20 mg/kg) |
| Treatment Regimen | Oral gavage, daily | Oral gavage, daily | Oral gavage, daily |
| Study Duration | 21 days | 21 days | 21 days |
| Tumor Growth | Progressive | Significant Inhibition | Potent Inhibition |
| Tumor GLL398 Conc. | Not Applicable | 740 ng/g | >740 ng/g (inferred) |
| Tumor GW7604 Conc. * | Not Applicable | 340 ng/g | >340 ng/g (inferred) |
| Total Active Drug | Not Applicable | 1080 ng/g | 1314 ng/g |
*GW7604 is an active metabolite of GLL398. Data extracted from Guo et al. (2020).[1]
Table 2: Efficacy of GLL398 in ERα Y537S Mutant Patient-Derived Xenograft (PDX) Model
| Parameter | Vehicle Control | GLL398 (5 mg/kg) | GLL398 (20 mg/kg) |
| Treatment Regimen | Oral gavage, daily | Oral gavage, daily | Oral gavage, daily |
| Tumor Growth | Progressive | Robust Inhibition | Potent Inhibition |
| Final Tumor Weight | ~1000 mg | Significantly Reduced | Significantly Reduced |
| ERα Expression | High | Downregulated | Downregulated |
| PgR Expression | High | Downregulated | Downregulated |
Data extracted from Guo et al. (2020).[1]
Signaling Pathway and Mechanism of Action
GLL398 exerts its anti-tumor effects by functioning as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor alpha (ERα), including wild-type and mutant forms, and induces its degradation. This prevents the receptor from translocating to the nucleus, binding to estrogen response elements on DNA, and activating the transcription of genes involved in cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
MCF-7 Xenograft Study
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 17β-estradiol pellets (0.72 mg, 60-day release) are subcutaneously implanted into each mouse to support the growth of these ER-dependent cells. A suspension of MCF-7 cells in a suitable medium (e.g., Matrigel) is then injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: GLL398 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at doses of 5 mg/kg and 20 mg/kg. The control group receives the vehicle only.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: After a predefined treatment period (e.g., 21 days), animals are euthanized. Tumors are excised, weighed, and processed for pharmacokinetic (LC-MS/MS) and pharmacodynamic (Western blot, IHC) analyses.
Patient-Derived Xenograft (PDX) Study
-
Animal Model: Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice) are used as hosts.
-
Tumor Implantation: Patient tumor tissue, in this case harboring an ERα Y537S mutation, is surgically implanted subcutaneously into the flank of the mice.
-
Tumor Engraftment and Passaging: Once the initial tumors (P0) reach a sufficient size, they are harvested and can be serially passaged into new cohorts of mice to expand the model.
-
Treatment and Analysis: Similar to the cell line-derived xenograft model, once tumors are established, mice are randomized and treated with GLL398 (5 mg/kg and 20 mg/kg, oral gavage) or vehicle. Tumor growth and animal health are monitored throughout the study. At the endpoint, tumors are collected for analysis of drug concentration and target modulation (e.g., ERα and progesterone (B1679170) receptor expression via Western blot or immunohistochemistry).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the in vivo efficacy of GLL398 in xenograft models.
Conclusion
This compound demonstrates significant in vivo efficacy in both cell line-derived and patient-derived xenograft models of ER-positive breast cancer. Its oral bioavailability and potent ER-degrading activity, even against clinically relevant resistance mutations, position it as a promising candidate for further clinical development in the treatment of endocrine-sensitive and resistant breast cancers.
References
- 1. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel small molecule degrader of wild type and mutant estrogen receptors using DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
(E,E)-GLL398: A Technical Guide to its Role in ERα Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E,E)-GLL398 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that represents a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth analysis of the molecular mechanisms underlying GLL398-induced degradation of estrogen receptor alpha (ERα). We will explore the core signaling pathways, present key quantitative data, and provide detailed experimental protocols relevant to the study of GLL398. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel endocrine therapies.
Introduction to this compound
This compound is a novel, non-steroidal SERD designed to both antagonize and degrade ERα. Unlike selective estrogen receptor modulators (SERMs) that primarily compete with estrogen for binding to ERα, SERDs like GLL398 induce a conformational change in the receptor that marks it for destruction by the cellular protein degradation machinery. This dual mechanism of action offers a potential advantage in overcoming resistance to traditional endocrine therapies.[1][2] GLL398 has demonstrated superior oral bioavailability compared to the first-generation SERD fulvestrant (B1683766), a significant advancement for clinical applications.[3][4]
Mechanism of Action: ERα Degradation
The primary mechanism of action of this compound is the induction of ERα degradation via the ubiquitin-proteasome pathway (UPP). This process is central to the regulation of many cellular proteins and involves a series of enzymatic steps that ultimately target a protein for destruction by the 26S proteasome.
The Ubiquitin-Proteasome Pathway
The UPP involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for recognizing the specific substrate, in this case, the GLL398-bound ERα, and catalyzing the transfer of ubiquitin molecules to it. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged protein. While the specific E3 ligases involved in GLL398-mediated ERα degradation have not been definitively identified, the general pathway for SERD-induced degradation is well-established.
Quantitative Data
The potency of this compound has been evaluated through various in vitro assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay | Cell Line/System | Reference |
| ERα Binding Affinity (IC50) | 1.14 nM | Fluorescence Resonance Energy Transfer (FRET) | Wild-Type ERα | [5] |
| ERα Y537S Mutant Binding Affinity (IC50) | 29.5 nM | TR-FRET Competitive Binding Assay | ERα Y537S Mutant | [5] |
| ERα Degradation (IC50) | 0.21 µM | Western Blot | MCF-7 | [5] |
| Compound | ERα Y537S Binding Affinity (IC50) | Reference |
| This compound | 29.5 nM | [5] |
| Fulvestrant | 19.3 nM | [5] |
| AZD9496 | Not Reported | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on ERα degradation.
Western Blot Analysis of ERα Degradation
This protocol is adapted for the analysis of GLL398-induced ERα degradation in MCF-7 cells.
Materials:
-
MCF-7 cells
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-ERα
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of GLL398 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ERα antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control (β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP) for ERα Ubiquitination
This protocol is a general guideline to assess the ubiquitination of ERα upon treatment with GLL398.
Materials:
-
MCF-7 cells
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Anti-ERα antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for western blotting
-
Elution buffer
Procedure:
-
Cell Treatment: Treat MCF-7 cells with GLL398 and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for an appropriate time.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-ERα antibody overnight at 4°C. Add protein A/G beads to pull down the ERα protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated ERα.
Downstream Effects of ERα Degradation
The degradation of ERα by this compound leads to the downregulation of estrogen-responsive genes that are critical for the proliferation of ER+ breast cancer cells. Key downstream targets include c-Myc and Cyclin D1, both of which are proto-oncogenes that drive cell cycle progression.[6][7][8] By eliminating ERα, GLL398 effectively shuts down this pro-proliferative signaling pathway.
References
- 1. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 3. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downstream targets of growth factor and oestrogen signalling and endocrine resistance: the potential roles of c-Myc, cyclin D1 and cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of (E,E)-GLL398
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E,E)-GLL398 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant efficacy in preclinical models of breast cancer.[1][2] It is a boron-modified analog of GW7604, a known SERD.[3][4][5] The introduction of a boronic acid functional group in place of a phenolic hydroxyl group enhances its oral bioavailability, making it a promising candidate for clinical evaluation.[3][6] These application notes provide a detailed protocol for the chemical synthesis of this compound for research purposes, along with methods for evaluating its biological activity.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, including its biological potency and pharmacokinetic properties.
| Parameter | Value | Cell Line/Model | Reference |
| ERα Binding Affinity (IC₅₀) | 1.14 nM | N/A (TR-FRET Assay) | [1][3][4] |
| ERα Degradation (IC₅₀) | 0.21 µM | MCF-7 Cells | [3][4] |
| MCF-7 Cell Growth Inhibition (IC₅₀) | 0.0034 µM (as reference for GW7604) | MCF-7 Cells | [4] |
| MCF-7/TamR Cell Growth Inhibition (IC₅₀) | 20 µM (as reference for GW7604) | Tamoxifen-Resistant MCF-7 | [4] |
| ER Y537S Mutant Binding Affinity (IC₅₀) | 29.5 nM | N/A | [1] |
| Oral Bioavailability (AUC) | 36.9 µg·h/mL | Rats | [3][6] |
Experimental Protocols
The synthesis of this compound is a multi-step process starting from bis(4-bromophenyl)methanone.[4][7]
Step 1: McMurry Reaction to form Bis(bromobenzene) Intermediate (12)
-
In a reaction vessel under an inert atmosphere, suspend zinc powder in dry tetrahydrofuran (B95107) (THF).
-
Add titanium tetrachloride (TiCl₄) dropwise to the suspension.
-
Heat the resulting mixture to reflux for 2 hours.
-
A solution of bis(4-bromophenyl)methanone (11) and propiophenone (B1677668) in THF is then added dropwise.
-
Continue to heat the mixture overnight.[8]
-
After cooling, the reaction is quenched, and the product is extracted and purified to yield the bis(bromobenzene) intermediate (12) with a reported yield of 79%.[4][7]
Step 2: Heck Reaction to form Monoacrylate (13)
-
The bis(bromobenzene) (12) is reacted with methyl acrylate.
-
The reaction is catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) in the presence of triethylamine (B128534) (Et₃N).
-
This step primarily yields the monoacrylate product (13) (48% yield) and a smaller amount of the diacrylate (19% yield).[4]
Step 3: Saponification
-
The methyl ester of the monoacrylate (13) is hydrolyzed using sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) (MeOH) and THF to yield the corresponding carboxylic acid.[4]
Step 4: Borylation
-
The resulting aryl bromide is then subjected to a Miyaura borylation reaction.
-
This is achieved by reacting it with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and potassium acetate (KOAc) in 1,4-dioxane.[4]
Step 5: Deprotection to Yield GLL398 (9)
-
The final step is the deprotection of the boronic ester.
-
This is accomplished using sodium periodate (B1199274) (NaIO₄) and 1 N hydrochloric acid (HCl) in a THF/water mixture.[4]
This assay is used to determine the binding affinity of GLL398 to the estrogen receptor alpha (ERα).[4]
-
Label ERα with a terbium-labeled anti-GST antibody.
-
A fluorescent ligand (tracer) is added, which binds to the receptor, resulting in fluorescence resonance energy transfer (FRET) from the antibody to the tracer.
-
GLL398 is then added at various concentrations to compete with the fluorescent tracer for binding to ERα.
-
The decrease in the FRET signal is measured and used to calculate the IC₅₀ value, which represents the concentration of GLL398 required to inhibit 50% of the tracer binding.[4]
This assay quantifies the ability of GLL398 to induce the degradation of the ERα protein in breast cancer cells.
-
Culture MCF-7 breast cancer cells in appropriate media.
-
Treat the cells with varying concentrations of GLL398 for a specified period (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using an antibody specific for ERα to determine the protein levels.
-
Quantify the band intensities to determine the concentration-dependent reduction in ERα levels and calculate the IC₅₀ for degradation.[3][4]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Mechanism of action of GLL398 as a SERD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for (E,E)-GLL398 in MCF-7 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD). In estrogen receptor-positive (ER+) breast cancer cells such as MCF-7, this compound binds to the estrogen receptor alpha (ERα) and induces its proteasomal degradation. This targeted degradation of ERα effectively abrogates estrogen-dependent signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. These application notes provide detailed protocols for utilizing this compound in MCF-7 cell culture experiments to study its anti-cancer effects.
Mechanism of Action
This compound functions by binding to ERα, including clinically relevant mutant forms, and inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome. The depletion of cellular ERα protein levels disrupts the transcription of estrogen-responsive genes that are critical for the growth and survival of ER+ breast cancer cells. This leads to a cascade of downstream effects culminating in cell death and tumor growth inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the representative SERD, fulvestrant, in MCF-7 cells.
| Compound | Parameter | Value | Cell Line |
| This compound | ERα Binding Affinity (IC50) | 1.14 nM[1] | MCF-7 |
| This compound | ERα Degradation (IC50) | 0.21 µM[1] | MCF-7 |
Table 1: Potency of this compound in MCF-7 Cells
| Treatment | Assay | Concentration | Incubation Time | Result |
| Fulvestrant | Cell Viability | 100 nM | 4 days | Significant decrease in cell number |
| Fulvestrant | Apoptosis (Annexin V) | 100 nM | 4 days | Increase in apoptotic cells[2] |
| Fulvestrant | Cell Cycle Analysis | 100 nM | 4 days | G1 phase arrest[2] |
Table 2: Representative Effects of a SERD (Fulvestrant) on MCF-7 Cell Viability, Apoptosis, and Cell Cycle. Note: This data is for Fulvestrant and is representative of the expected effects of this compound.
Signaling Pathway
Experimental Workflow
Experimental Protocols
Cell Culture and Maintenance
MCF-7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. For experiments investigating estrogenic effects, it is recommended to use phenol (B47542) red-free DMEM with charcoal-stripped FBS to eliminate estrogenic compounds from the medium.
Preparation of this compound Stock Solution
-
Dissolve this compound in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow Cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells per well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24 to 72 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the determination of cell cycle phase distribution by flow cytometry.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow Cytometer
Protocol:
-
Seed and treat MCF-7 cells as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours or overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for ERα Degradation
This technique is used to detect and quantify the levels of specific proteins, such as ERα, to confirm degradation upon treatment with this compound.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to normalize for protein loading.
-
Quantify the band intensities to determine the extent of ERα degradation.
References
Application Notes and Protocols for (E,E)-GLL398 in In Vivo Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor (ER), leading to its degradation, thereby inhibiting ER-mediated signaling pathways that are crucial for the growth of certain types of breast cancer.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse xenograft studies, based on published research.
Mechanism of Action: Selective Estrogen Receptor Degrader (SERD)
GLL398 exerts its anti-tumor effects by acting as a SERD. It binds to the estrogen receptor (ERα), inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the total cellular levels of ERα, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival. This mechanism is effective in both wild-type and mutant ER-positive breast cancer models.
Caption: Mechanism of action of this compound as a SERD.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from in vivo mouse xenograft studies investigating the efficacy of this compound.
Table 1: Efficacy of GLL398 in MCF-7 Xenograft Model
| Treatment Group | Dosage (mg/kg, daily oral gavage) | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | ~110 | Not Reported | - |
| GLL398 | 5 | ~110 | Significantly Inhibited | Not Quantified |
| GLL398 | 20 | ~110 | More Efficacious Inhibition | Not Quantified |
Note: The primary study reported effective inhibition of tumor growth at both doses, with the 20 mg/kg dose showing greater efficacy in the final ten days of treatment.[2] Precise final tumor volumes and percentage of tumor growth inhibition were not detailed in the provided search results.
Table 2: Efficacy of GLL398 in Patient-Derived Xenograft (PDX) Model (WHIM20, ER-Y537S mutant)
| Treatment Group | Dosage (mg/kg, daily oral gavage) | Initial Tumor Volume (mm³) | Outcome |
| Vehicle | - | ~150 | Continued Growth |
| GLL398 | 5 | ~150 | Near Complete Growth Inhibition |
| GLL398 | 20 | ~150 | Significant Tumor Regression |
Note: Treatment with GLL398 was conducted for 23 days.
Experimental Protocols
Protocol 1: MCF-7 Breast Cancer Xenograft Model
This protocol outlines the procedure for establishing and treating an MCF-7 breast cancer xenograft model in immunocompromised mice.
Materials:
-
MCF-7 human breast cancer cell line
-
Immunocompromised female mice (e.g., nude mice)
-
Estrogen pellets (e.g., 17β-estradiol)
-
Matrigel
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle for oral gavage (Note: The specific vehicle for GLL398 was not detailed in the primary literature. A common vehicle for hydrophobic compounds is a suspension in 0.5% methylcellulose (B11928114) or corn oil. Researchers should perform their own formulation and vehicle safety studies.)
-
Gavage needles
Procedure:
-
Estrogen Supplementation: One week prior to cell implantation, surgically implant a slow-release estrogen pellet subcutaneously into each mouse. This is crucial as MCF-7 cells are estrogen-dependent for growth.
-
Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Cell Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound by oral gavage daily at the desired dosages (e.g., 5 mg/kg and 20 mg/kg). The control group should receive the vehicle alone.
-
Efficacy Evaluation: Continue treatment for the specified duration (e.g., 3 weeks) and monitor tumor volumes. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
References
- 1. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models. | Profiles RNS [connect.rtrn.net]
- 2. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Assessing (E,E)-GLL398-Induced Estrogen Receptor-Alpha (ERα) Degradation
Audience: Researchers, scientists, and drug development professionals in oncology and endocrinology.
Introduction: (E,E)-GLL398 is an orally bioavailable, nonsteroidal Selective Estrogen Receptor Degrader (SERD) that has demonstrated potent anti-tumor activity in preclinical breast cancer models.[1][2] Unlike Selective Estrogen Receptor Modulators (SERMs) that primarily block estrogen's effects, SERDs like GLL398 function by inducing the degradation of the Estrogen Receptor-Alpha (ERα) protein.[3][4] This complete removal of the receptor is a promising therapeutic strategy, particularly in endocrine-resistant breast cancers, including those with activating ESR1 mutations.[1][2]
This application note provides a detailed set of protocols for researchers to effectively assess the ERα degradation induced by this compound. The methodologies cover the confirmation of protein loss, elucidation of the degradation mechanism, and analysis of downstream functional consequences.
Mechanism of Action: ERα Degradation by GLL398
This compound functions by binding to ERα, which induces a conformational change in the receptor. This altered conformation is recognized by the cell's protein disposal machinery, specifically the ubiquitin-proteasome system.[5][6] The GLL398-bound ERα is tagged with ubiquitin molecules by an E3 ubiquitin ligase, marking it for destruction by the 26S proteasome.[6][7] This process leads to the elimination of ERα protein from the cancer cell, thereby inhibiting ERα-mediated signaling pathways that drive tumor growth.[1]
Caption: Mechanism of this compound-induced ERα degradation via the ubiquitin-proteasome pathway.
Quantitative Data Summary
This compound demonstrates high potency in both binding to ERα and inducing its degradation. The following table summarizes its key in vitro characteristics.
| Parameter | Target | Cell Line | Value | Reference |
| Binding Affinity (IC₅₀) | Wild-Type ERα | - | 1.14 nM | [8][9] |
| Y537S Mutant ERα | - | 29.5 nM | [1][8] | |
| Degradation (IC₅₀) | Wild-Type ERα | MCF-7 | 0.21 µM | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation
This is the primary method to quantify the reduction in ERα protein levels following treatment with GLL398.
Caption: Experimental workflow for assessing ERα protein degradation by Western Blot.
Methodology:
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.[10][11]
-
Treatment:
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14][15]
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.[10][15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again and apply an ECL substrate for detection using a chemiluminescence imaging system.[10]
-
-
Analysis: To ensure equal loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH). Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.[10]
Protocol 2: Confirmation of Proteasome-Dependent Degradation
This protocol verifies that the GLL398-induced loss of ERα occurs via the proteasome pathway.
Methodology:
-
Cell Culture and Treatment: Seed MCF-7 or T47D cells as described above.
-
Pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.[5]
-
Add GLL398 (at a concentration known to cause degradation, e.g., 100 nM) or vehicle control to the appropriate wells (with and without the proteasome inhibitor).
-
Incubate for an additional 4-6 hours.[7]
-
Analysis: Harvest cell lysates and perform Western blot analysis for ERα as detailed in Protocol 1.
-
Expected Outcome: GLL398 treatment should reduce ERα levels. In cells co-treated with MG132, this degradation should be blocked or significantly reduced, resulting in ERα levels comparable to the control.[5][6][7] This "rescue" confirms the involvement of the proteasome.
Protocol 3: Analysis of ERα Ubiquitination via Co-Immunoprecipitation (Co-IP)
This advanced protocol directly assesses the ubiquitination of ERα, a key step preceding its degradation.
Caption: Workflow for detecting ERα ubiquitination using Co-Immunoprecipitation.
Methodology:
-
Cell Treatment: Treat cells with GLL398 and the proteasome inhibitor MG132 for 2-4 hours. MG132 is crucial here to prevent the degradation of ubiquitinated ERα, allowing it to accumulate for detection.
-
Cell Lysis: Lyse cells in a gentle, non-denaturing IP lysis buffer to preserve protein-protein interactions.[16]
-
Pre-clearing (Optional but Recommended): Incubate the lysate with control IgG and Protein A/G agarose (B213101) beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.[17]
-
Immunoprecipitation: Add a specific anti-ERα antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[16][18]
-
Capture Immune Complexes: Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-ERα complexes.[19]
-
Washing: Pellet the beads by centrifugation and wash them multiple times with cold IP lysis buffer to remove non-specifically bound proteins.[18]
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer. Analyze the eluate by Western blot, probing the membrane with an anti-ubiquitin antibody.
-
Expected Outcome: A high-molecular-weight smear or laddering pattern appearing above the band for unmodified ERα indicates poly-ubiquitination. This result provides direct evidence that GLL398 promotes the ubiquitination of ERα.
References
- 1. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome-dependent degradation of the human estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition represses ERα gene expression in ER+ cells- a new link between proteasome activity and estrogen signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeting ERα degradation by L-Tetrahydropalmatine provides a novel strategy for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a novel small molecule degrader of wild type and mutant estrogen receptors using DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Application Notes and Protocols: Measuring ERα Protein Levels Following GLL398 Treatment via Western Blot
Introduction
GLL398 is an orally bioavailable Selective Estrogen Receptor Degrader (SERD) that has demonstrated efficacy in blocking tumor growth in preclinical breast cancer models, including those with ESR1 mutations.[1] SERDs function by binding to the estrogen receptor-alpha (ERα) and inducing its degradation, thereby abrogating estrogen-mediated signaling. This document provides a detailed protocol for assessing the efficacy of GLL398 in degrading ERα in cancer cell lines using the Western blot technique. The methodology is intended for researchers, scientists, and drug development professionals working on endocrine therapies for cancer.
Quantitative Data Summary
The primary endpoint of this protocol is to quantify the reduction in ERα protein levels following treatment with GLL398. The expected outcome is a dose-dependent decrease in ERα expression. The data below is a representative summary of expected results from an experiment using an ER-positive breast cancer cell line, such as MCF-7.
| Cell Line | Treatment | Concentration | Duration (hours) | ERα Degradation (%) |
| MCF-7 | GLL398 | 1 nM | 24 | ~25% |
| MCF-7 | GLL398 | 10 nM | 24 | ~60% |
| MCF-7 | GLL398 | 100 nM | 24 | >90% |
| MCF-7 | GLL398 | 1 µM | 24 | >95% |
| MCF-7 | Vehicle (DMSO) | 0.1% | 24 | 0% |
Note: The above data is illustrative. Actual degradation percentages should be determined experimentally by densitometric analysis of Western blot bands relative to a loading control (e.g., β-actin, GAPDH).
Signaling Pathway: GLL398-Mediated ERα Degradation
GLL398, as a SERD, leverages the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate ERα.[2][3] Upon binding, GLL398 induces a conformational change in the ERα protein, marking it for recognition by an E3 ubiquitin ligase. This enzyme attaches a polyubiquitin (B1169507) chain to ERα, which serves as a signal for the 26S proteasome to recognize and degrade the receptor.[4][5]
Caption: GLL398-mediated ERα degradation via the ubiquitin-proteasome pathway.
Experimental Protocol: Western Blot for ERα Levels
This protocol details the steps for treating cells with GLL398 and subsequently analyzing ERα protein levels via Western blotting.
Cell Culture and Treatment
-
Cell Seeding : Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment : The following day, replace the medium with fresh medium containing the desired concentrations of GLL398 (e.g., 1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO).
-
Incubation : Incubate the cells for the desired time period (e.g., 24 hours) to allow for ERα degradation.[2]
Cell Lysis and Protein Extraction
Since ERα is a nuclear protein, a strong lysis buffer such as RIPA is recommended for efficient extraction.[6][7]
-
Wash : Place the culture plates on ice and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS). Aspirate the PBS completely.[8]
-
Lysis : Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[9]
-
Harvest : Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Sonication (Optional) : To ensure complete lysis and shear nuclear chromatin, sonicate the lysate for 10-15 seconds. This will reduce the viscosity of the sample.[10]
-
Centrifugation : Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[2]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
Protein Quantification
-
Assay : Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization : Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using the lysis buffer.
SDS-PAGE and Membrane Transfer
-
Sample Preparation : To 20-30 µg of total protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2][11]
-
Gel Electrophoresis : Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel (a 4-20% gradient gel is suitable for resolving ERα, which is ~66 kDa).[12] Run the gel in 1X running buffer until adequate separation is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11] Confirm transfer efficiency by staining the membrane with Ponceau S solution.
Immunoblotting
-
Blocking : Wash the membrane with 1X TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[8][11]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for ERα, diluted in blocking buffer as per the manufacturer's recommendation. Incubation should be performed overnight at 4°C with gentle agitation.[2][8]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[2]
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[11]
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Substrate Incubation : Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[2][10]
-
Imaging : Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.
-
Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Densitometry : Quantify the band intensity for ERα and the loading control using image analysis software (e.g., ImageJ). The level of ERα degradation can be calculated by comparing the normalized intensity of ERα in GLL398-treated samples to the vehicle-treated control.
Experimental Workflow Diagram
The following diagram illustrates the key steps of the Western blot protocol for analyzing ERα levels.
References
- 1. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-dependent switching of ubiquitin–proteasome pathways for estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Receptor-α Hinge-Region Lysines 302 and 303 Regulate Receptor Degradation by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad.com [bio-rad.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ptglab.com [ptglab.com]
- 12. Estradiol Rapidly Regulates Membrane Estrogen Receptor α Levels in Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assessment of (E,E)-GLL398 in Estrogen Receptor-Positive (ER+) Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.
Introduction: Estrogen Receptor-Positive (ER+) breast cancer is the most common subtype, accounting for approximately 70% of all diagnoses.[1] The growth of these cancers is driven by the estrogen receptor (ER), making it a primary therapeutic target.[1][2] Endocrine therapies, which target ER signaling, are a cornerstone of treatment.[1] (E,E)-GLL398 is a potent, orally bioavailable Selective Estrogen Receptor Degrader (SERD).[3][4] As a boron-modified analog of GW5638, GLL398 functions by promoting the degradation of the estrogen receptor, thereby blocking its signaling pathways.[1][3] It has demonstrated efficacy in inhibiting tumor growth in preclinical models, including those resistant to other endocrine therapies and those harboring common ESR1 mutations.[1][3] These application notes provide detailed protocols for assessing the effect of GLL398 on the viability of ER-positive breast cancer cell lines.
Mechanism of Action: ER Degradation
This compound exerts its anti-tumor effect by binding to the estrogen receptor alpha (ERα) and inducing its degradation.[1][3] This action effectively removes the key driver of cell proliferation in ER+ breast cancer. The degradation of ERα disrupts both its genomic and non-genomic signaling cascades.[5] Genomic signaling involves the translocation of the estrogen-ER complex to the nucleus to regulate gene transcription related to cell growth and survival.[5] Non-genomic signaling occurs at the plasma membrane and involves the rapid activation of kinase pathways such as PI3K/AKT/mTOR and MAPK, which also promote proliferation.[5] By eliminating the ERα protein, GLL398 potently inhibits these downstream pro-survival signals.
Caption: Mechanism of this compound action in ER+ cells.
Quantitative Data Summary
The following table summarizes representative data on the efficacy of this compound in reducing the viability of various ER-positive breast cancer cell lines. The IC50 (half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit cell viability by 50% after a 72-hour treatment period.
Note: The following values are examples for illustrative purposes and may not represent actual experimental results.
| Cell Line | ER Status | Common Features | Representative IC50 of this compound (nM) |
| MCF-7 | ERα+, PR+ | Luminal A, Wild-type ESR1 | 1.5 |
| T47D | ERα+, PR+ | Luminal A | 2.1 |
| BT-474 | ERα+, PR+, HER2+ | Luminal B | 5.8 |
| MCF-7/TAMR | ERα+, PR+ | Tamoxifen-Resistant | 3.2 |
| MCF-7 Y537S | ERα+, PR+ | Activating ESR1 Mutation | 25.0 |
Data is typically generated from MTT or CellTiter-Glo assays following a 72-hour incubation period.
Experimental Protocols
A general workflow for assessing cell viability is outlined below. This involves culturing the cells, treating them with a range of GLL398 concentrations, incubating for a set period, and measuring viability with a suitable assay.
Caption: General workflow for a cell viability assay.
Protocol 1: Culture of ER-Positive Breast Cancer Cells (MCF-7)
This protocol describes the standard procedure for maintaining MCF-7 cells, a commonly used ER-positive cell line.[6]
Materials:
-
MCF-7 cell line (ATCC HTB-22)
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Complete Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Procedure:
-
Grow MCF-7 cells in a T-75 flask with Complete Culture Medium in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell confluency daily. Subculture cells when they reach 70-80% confluency to maintain exponential growth.[7]
-
Subculturing: a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[8] d. Neutralize the trypsin by adding 7-8 mL of pre-warmed Complete Culture Medium.[7] e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[8] f. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh Complete Culture Medium. g. Seed cells into new T-75 flasks at a ratio of 1:3 to 1:6.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[6][9] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.[9]
Materials:
-
ER-positive cells (e.g., MCF-7), prepared as in Protocol 1
-
96-well flat-bottom sterile plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete Culture Medium
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed 5,000 to 10,000 cells per well in 100 µL of Complete Culture Medium into a 96-well plate.[6][9] c. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[6]
-
Cell Treatment: a. Prepare serial dilutions of this compound in Complete Culture Medium from the stock solution. A typical concentration range to test would be 0.1 nM to 1 µM. b. Include a vehicle control group treated with the same final concentration of DMSO as the highest GLL398 concentration. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate GLL398 concentrations or vehicle control. d. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.[7]
-
MTT Assay: a. After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9] e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[9]
-
Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.
Protocol 3: Data Analysis and IC50 Determination
Procedure:
-
Average the absorbance readings from replicate wells for each treatment condition.
-
Subtract the average absorbance of the "blank" wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (such as GraphPad Prism or R) to determine the IC50 value.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogen Receptor‐Positive Breast Cancer: Exploiting Signaling Pathways Implicated in Endocrine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E,E)-G-LL398 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD). It has demonstrated significant efficacy in preclinical animal models of estrogen receptor-positive (ER+) breast cancer by promoting the degradation of the estrogen receptor alpha (ERα). These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, based on published research.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to ERα and inducing its proteasomal degradation. This depletion of ERα protein disrupts the downstream estrogen signaling pathway, which is a key driver of proliferation in ER+ breast cancer cells. By eliminating the receptor, GLL398 effectively inhibits the transcription of estrogen-responsive genes, leading to cell cycle arrest and a reduction in tumor growth.[1]
Data Presentation
In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Animal Model | Tumor Type | Treatment | Dosage | Administration Route | Study Duration | Outcome |
| Nude Mice | MCF-7 Xenograft | This compound | 5 mg/kg | Daily Oral Gavage | 3 weeks | Effective inhibition of tumor growth |
| Nude Mice | MCF-7 Xenograft | This compound | 20 mg/kg | Daily Oral Gavage | 3 weeks | More pronounced inhibition of tumor growth compared to 5 mg/kg |
Note: The above data is a summary of findings from preclinical studies.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Disclaimer: The specific vehicle formulation for this compound used in published studies is not publicly available. The following protocol is a general guideline based on common practices for formulating poorly water-soluble compounds for oral administration in rodents. Researchers should perform their own formulation development and stability testing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired concentration and the total volume of the formulation to be prepared.
-
Initial Solubilization: In a sterile microcentrifuge tube, add a small volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved. The volume of DMSO should be kept to a minimum, typically not exceeding 10% of the final formulation volume.
-
Addition of Co-solvents and Surfactants: To the DMSO solution, add PEG400 and Tween 80. A common starting ratio for a vehicle mixture is 10% DMSO, 40% PEG400, and 5% Tween 80.
-
Final Dilution: Add sterile saline to the mixture to achieve the final desired concentration of this compound.
-
Homogenization: Vortex the final suspension vigorously for several minutes to ensure a uniform and stable formulation. If necessary, use a sonicator to aid in the dispersion of the compound.
-
Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before each use, vortex the suspension to ensure homogeneity.
Animal Handling and Oral Gavage Administration
Animals:
-
Female athymic nude mice (or other appropriate strain for the xenograft model), typically 6-8 weeks old.
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Tumor Implantation: For xenograft studies, implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Animal Dosing:
-
Gently restrain the mouse.
-
Using a proper-sized oral gavage needle (e.g., 20-22 gauge, with a ball tip), carefully insert the needle into the esophagus and deliver the prepared this compound formulation directly into the stomach.
-
The volume to be administered should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
-
Monitoring: Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, or appearance.
-
Tumor Measurement: Measure tumor volume at regular intervals (e.g., twice a week) throughout the study.
-
Study Termination: At the end of the study, euthanize the animals according to approved institutional guidelines and collect tumors and other relevant tissues for further analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound in ER+ breast cancer cells.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
Preparing (E,E)-G-GLL398 Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-GLL398 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical breast cancer models.[1][2] As a boron-modified analog of GW5638, GLL398 exhibits high binding affinity to the estrogen receptor alpha (ERα), including clinically relevant mutant forms such as ERα-Y537S, leading to receptor degradation and subsequent blockade of estrogen signaling pathways.[1][3] Proper preparation of GLL398 stock solutions is a critical first step for ensuring accurate and reproducible results in in vitro assays designed to evaluate its biological activity and therapeutic potential. This document provides a detailed protocol for the preparation, handling, and storage of GLL398 stock solutions.
Mechanism of Action: Estrogen Receptor Degradation
GLL398 exerts its anticancer effects by binding to the estrogen receptor and inducing its degradation. This prevents the receptor from translocating to the nucleus, binding to estrogen response elements (EREs) on DNA, and activating the transcription of genes involved in cell proliferation and survival.[4][5]
References
- 1. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GLL 398 | 2077980-80-2 | Estrogen Receptor/ERR | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (E,E)-GLL398 in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD). It has demonstrated significant anti-tumor activity in preclinical models of breast cancer, particularly in patient-derived xenograft (PDX) models, which closely mimic the heterogeneity and therapeutic response of human tumors.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in breast cancer PDX models, summarizing key quantitative data and outlining experimental methodologies.
This compound, a boron-modified analog of GW5638, exhibits superior oral bioavailability while maintaining potent antiestrogenic activity and the ability to degrade the estrogen receptor (ERα).[1][4] Its mechanism of action involves binding to the estrogen receptor, including clinically relevant mutant forms such as Y537S, and inducing its proteasomal degradation.[1][5] This leads to the inhibition of ER-mediated signaling pathways and subsequent suppression of tumor growth.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Target | Cell Line | IC50 (nM) | Reference |
| TR-FRET Competitive Binding | ERα | - | 1.14 | [6] |
| TR-FRET Competitive Binding | ERα (Y537S mutant) | - | 29.5 | [5] |
| ERα Degradation | ERα | MCF-7 | 210 | [6] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer PDX Model (WHIM20, ERα Y537S Mutant)
| Treatment Group | Dosage (mg/kg, oral, daily) | Treatment Duration (days) | Tumor Growth Inhibition | Final Tumor Weight (mg, mean ± SEM) | Reference |
| Vehicle Control | - | 21 | - | Not specified | [1] |
| This compound | 5 | 21 | Significant | Not specified | [1] |
| This compound | 20 | 21 | Complete Blockade | Not specified | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Tumor Tissue of a Breast Cancer PDX Model (WHIM20)
| Dosage (mg/kg, oral, daily) | GLL398 Concentration (ng/g tissue) | GW7604 (active metabolite) Concentration (ng/g tissue) | Total Active Drug Concentration (ng/g tissue) | Reference |
| 5 | 740 | 340 | 1080 | [1] |
| 20 | Not specified | Not specified | 1314 | [1] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound efficacy studies in PDX models.
Experimental Protocols
Protocol 1: Establishment of Breast Cancer Patient-Derived Xenograft (PDX) Models
Materials:
-
Fresh human breast tumor tissue, collected sterilely from consenting patients.
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old, female).[7]
-
Collection medium: DMEM with 10% FBS and 1x antibiotic-antimycotic solution.
-
Sterile surgical instruments (scalpels, forceps).
-
Matrigel® Basement Membrane Matrix.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Tissue Collection and Transport:
-
Immediately place freshly resected patient tumor tissue into a sterile container with collection medium on ice.
-
Transport the tissue to the laboratory for processing within 2-6 hours of collection.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue three times with sterile, ice-cold PBS containing antibiotics.
-
Carefully remove any non-tumorous tissue (e.g., adipose, necrotic tissue).
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin over the flank or in the mammary fat pad.
-
Create a subcutaneous pocket using blunt dissection.
-
Optionally, mix the tumor fragments with Matrigel® (1:1 ratio) to enhance engraftment.
-
Implant one to two tumor fragments into the subcutaneous space or mammary fat pad using a trocar or forceps.[7]
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor the mice for tumor growth by palpation and caliper measurements twice weekly.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and process it as described in step 2 for passaging into new recipient mice.
-
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
Materials:
-
Established breast cancer PDX-bearing mice with tumor volumes of 100-200 mm³.
-
This compound compound.
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Oral gavage needles (20-22 gauge for mice).
-
Calipers for tumor measurement.
Procedure:
-
Animal Grouping and Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.5 mg/mL and 2 mg/mL for 5 mg/kg and 20 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Administer this compound or vehicle control to the respective groups via oral gavage once daily for the duration of the study (e.g., 21 days).
-
-
Tumor Growth and Health Monitoring:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Resect the tumors and measure their final weight.
-
Divide the tumor tissue for various analyses:
-
Snap-freeze a portion in liquid nitrogen for pharmacokinetic and Western blot analysis.
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry.
-
-
Protocol 3: Analysis of ERα Downregulation by Western Blot
Materials:
-
Frozen tumor tissue lysates.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody: anti-ERα antibody.
-
Primary antibody: anti-β-actin or anti-GAPDH antibody (loading control).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize the frozen tumor tissue in lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
-
Protocol 4: Analysis of ERα Downregulation by Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking solution (e.g., normal goat serum).
-
Primary antibody: anti-ERα antibody.
-
Biotinylated secondary antibody.
-
Streptavidin-HRP conjugate.
-
DAB chromogen substrate.
-
Hematoxylin counterstain.
Procedure:
-
Slide Preparation:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the sections with the primary anti-ERα antibody.
-
Wash with buffer.
-
Incubate with the biotinylated secondary antibody.
-
Wash with buffer.
-
Incubate with streptavidin-HRP.
-
Wash with buffer.
-
-
Visualization and Analysis:
-
Apply the DAB substrate to develop the color.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Examine the slides under a microscope and assess the intensity and percentage of ERα-positive cells.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. aparicio.molonc.ca [aparicio.molonc.ca]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
Solubility issues of (E,E)-GLL398 in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of (E,E)-GLL398 in cell culture experiments. Addressing the potential solubility challenges of this potent selective estrogen receptor degrader (SERD) is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD).[1][2][3] Its primary mechanism of action is to bind to the estrogen receptor (ER), primarily ERα, which leads to the degradation of the receptor protein.[4][5] This action blocks estrogen-mediated signaling pathways that are crucial for the growth of ER-positive cancer cells.[3][6]
Q2: What are the known solubility properties of this compound?
A2: this compound is sparingly soluble in aqueous solutions. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of up to 250 mg/mL (627.73 mM).[7] Due to its hydrophobic nature, precipitation can occur when a concentrated DMSO stock solution is diluted into aqueous cell culture media.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity and to minimize the risk of compound precipitation, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5% (v/v), with 0.1% (v/v) being ideal for many cell lines.
Q5: Why is my this compound precipitating in the cell culture medium?
A5: Precipitation of this compound upon dilution in cell culture media is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: The compound is inherently hydrophobic.
-
"Solvent Shock": Rapid dilution of a high-concentration DMSO stock into the aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific cell culture medium.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can affect solubility.
-
Temperature: Changes in temperature (e.g., adding cold media to a 37°C incubator) can impact solubility.
Troubleshooting Guide for Solubility Issues
This guide provides a step-by-step approach to address precipitation of this compound in your cell culture experiments.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃BO₄ | [7] |
| Molecular Weight | 398.26 g/mol | [7] |
| CAS Number | 2077980-80-2 | [7] |
| Solubility in DMSO | ≥ 245 mg/mL (≥ 615.18 mM) | [8] |
| Appearance | White to off-white solid powder | |
| Predicted LogP | ~5.5 - 6.5 (estimation) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium of interest (e.g., DMEM or RPMI-1640) with and without 10% FBS, pre-warmed to 37°C
-
Sterile 1.5 mL microcentrifuge tubes
-
Spectrophotometer or plate reader capable of measuring absorbance at 600-700 nm
-
-
Procedure:
-
Prepare a series of dilutions of the 10 mM stock solution in DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In separate sterile microcentrifuge tubes, add 990 µL of the pre-warmed cell culture medium (with and without serum).
-
Add 10 µL of each DMSO dilution of this compound to the corresponding media-containing tubes to achieve final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). The final DMSO concentration will be 1%.
-
Immediately after adding the compound, vortex each tube gently for 10-15 seconds.
-
Incubate the tubes at 37°C for 1-2 hours.
-
After incubation, visually inspect each tube for any signs of precipitation.
-
Measure the absorbance (turbidity) of each solution at a wavelength between 600 nm and 700 nm. An increase in absorbance compared to a DMSO-only control indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity is considered the approximate kinetic solubility.
-
Signaling Pathway and Experimental Workflow Diagrams
Estrogen Receptor Signaling and the Action of this compound
Experimental Workflow for Cell-Based Assays with this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GLL 398 | 2077980-80-2 | Estrogen Receptor/ERR | MOLNOVA [molnova.com]
- 8. GLL 398 | Estrogen Receptor/ERR | TargetMol [targetmol.com]
Technical Support Center: Optimizing (E,E)-GLL398 for Maximal ERα Degradation
Welcome to the technical support center for (E,E)-GLL398. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for achieving maximum estrogen receptor alpha (ERα) degradation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ERα degradation?
A1: this compound is a potent, orally bioavailable Selective Estrogen Receptor Degrader (SERD).[1][2] It functions by binding to the estrogen receptor alpha (ERα), which then marks the receptor for degradation through the ubiquitin-proteasome pathway.[3][4][5] This leads to a reduction in the total cellular levels of ERα, thereby inhibiting estrogen-driven signaling pathways in cancer cells.
Q2: What is the recommended starting concentration for this compound to observe ERα degradation?
A2: A good starting point for in vitro cell-based assays is a concentration range of 100 nM to 1 µM. The reported IC50 for ERα degradation in MCF-7 breast cancer cells is 0.21 µM (210 nM).[6][7] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound to see significant ERα degradation?
A3: Significant degradation of ERα can typically be observed within 6 to 24 hours of treatment with this compound.[8][9] A time-course experiment is recommended to determine the optimal incubation period for achieving maximal degradation in your experimental system.
Q4: Can this compound be used to degrade mutant forms of ERα?
A4: Yes, this compound has been shown to be effective in degrading clinically relevant mutant forms of ERα, such as those with the Y537S mutation.[1][6][10] It exhibits a strong, dose-dependent binding to the Y537S mutant ERα.[2][10]
Q5: What are the key differences between a SERM and a SERD like this compound?
A5: Selective Estrogen Receptor Modulators (SERMs) bind to the ER and can act as either antagonists or agonists depending on the tissue type.[3] In contrast, Selective Estrogen Receptor Degraders (SERDs) like this compound exclusively act as antagonists by inducing the degradation of the ER, leading to a reduction in the overall receptor levels.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low ERα degradation observed. | Suboptimal concentration of this compound. | Perform a dose-response experiment with a broader concentration range (e.g., 10 nM to 10 µM) to identify the optimal concentration for your cell line. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the kinetics of ERα degradation.[8] | |
| Low ERα expression in the cell line. | Confirm the baseline ERα expression level in your chosen cell line using Western blot or another suitable method. | |
| Issues with Western blot protocol. | Ensure complete protein extraction, accurate protein quantification, and proper antibody dilutions. Use a positive control (e.g., a cell line known to express high levels of ERα) and a loading control.[8] | |
| High variability between replicates. | Inconsistent cell seeding or treatment. | Ensure uniform cell seeding density and accurate pipetting of this compound. |
| Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes. | |
| Unexpected cell toxicity. | Concentration of this compound is too high. | Perform a cell viability assay (e.g., MTT or PrestoBlue) to determine the cytotoxic concentration of this compound in your cell line and use a concentration that effectively degrades ERα without causing significant cell death. |
| ERα levels increase after initial degradation. | Cellular feedback mechanisms. | Investigate potential feedback loops that may upregulate ERα transcription. Consider shorter treatment times or co-treatment with a transcription inhibitor if experimentally relevant. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound-mediated ERα Degradation
This protocol outlines the steps to determine the optimal concentration of this compound for ERα degradation in a selected cell line (e.g., MCF-7).
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 0, 10, 50, 100, 250, 500, 1000 nM). Include a vehicle control (DMSO). Replace the existing medium with the treatment medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.[8]
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.[8]
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with a loading control antibody.[8]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control. Plot the normalized ERα levels against the this compound concentration to determine the optimal concentration for degradation.
Protocol 2: Time-Course Analysis of this compound-mediated ERα Degradation
This protocol is designed to determine the optimal incubation time for ERα degradation at a fixed concentration of this compound.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Cell Treatment: Treat the cells with the predetermined optimal concentration of this compound (from Protocol 1) or a concentration known to be effective (e.g., 500 nM). Include a vehicle control for each time point.
-
Incubation: Incubate the cells for different durations (e.g., 0, 4, 8, 16, 24 hours).
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 4-6 from Protocol 1 for each time point.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Plot the normalized ERα levels against the incubation time to determine the optimal duration for maximal degradation.
Data Presentation
Table 1: Binding Affinity of this compound to ERα
| Receptor Type | IC50 (nM) | Reference |
| Wild-Type ERα | 1.14 | [2][6][7] |
| Y537S Mutant ERα | 29.5 | [2][10] |
Table 2: In Vitro ERα Degradation Activity of this compound
| Cell Line | IC50 (µM) | Reference |
| MCF-7 | 0.21 | [6][7] |
Visualizations
Caption: Mechanism of this compound-induced ERα degradation.
Caption: Experimental workflow for assessing ERα degradation.
References
- 1. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a novel small molecule degrader of wild type and mutant estrogen receptors using DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in GLL398 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GLL398 in their experiments. The information is tailored for professionals in research, drug development, and life sciences.
Troubleshooting Guides
Inconsistent Estrogen Receptor (ERα) Degradation in Western Blots
Question: My Western blot results show inconsistent or incomplete degradation of ERα after GLL398 treatment. What are the possible causes and solutions?
Answer: Inconsistent ERα degradation can stem from several factors, from cell culture conditions to the Western blot protocol itself. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Recommended Solution |
| Cell Health and Confluency | Ensure MCF-7 cells are healthy, in the logarithmic growth phase, and at 70-80% confluency before treatment. Over-confluent or stressed cells may respond differently to GLL398. |
| GLL398 Preparation and Storage | Prepare fresh stock solutions of GLL398 in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure complete solubilization before diluting to the final concentration in culture medium. |
| Treatment Duration and Concentration | Optimize the concentration and incubation time of GLL398. A time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment (e.g., 0.1 nM to 1 µM) are recommended to determine the optimal conditions for ERα degradation in your specific cell line. |
| Protein Lysate Preparation | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation. Ensure complete cell lysis by scraping and sonication on ice.[1] |
| Protein Quantification | Accurately determine the protein concentration of each lysate using a reliable method like the BCA assay to ensure equal loading of protein for each sample on the SDS-PAGE gel.[2] |
| Western Blot Transfer | Optimize the transfer conditions (voltage, time) for your specific gel percentage and protein size. For large proteins like ERα, a wet transfer overnight at 4°C or for 60-90 minutes at 100V may improve efficiency.[2] |
| Antibody Quality | Use a validated primary antibody specific for ERα. Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background. |
| Loading Control | Use a reliable loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes. |
Variability in Cell Viability Assay Results
Question: I am observing high variability and inconsistent IC50 values for GLL398 in my cell viability assays (e.g., MTT, CellTiter-Glo). How can I improve the reproducibility of my results?
Answer: Achieving consistent results in cell viability assays requires careful attention to detail throughout the experimental workflow. Here are key areas to focus on for troubleshooting.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in an exponential growth phase throughout the experiment. Both too low and too high cell densities can lead to variability. For MCF-7 cells, a starting density of 5,000-10,000 cells/well in a 96-well plate is a common starting point.[3] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to "edge effects." To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples. |
| Compound Dilution and Mixing | Prepare serial dilutions of GLL398 accurately. Ensure thorough mixing of the compound in the culture medium before adding it to the cells. When adding the compound to the wells, mix gently to ensure even distribution without disturbing the cell monolayer. |
| Incubation Time | Standardize the incubation time with GLL398. For IC50 determination, a 72-hour incubation is common, but this should be optimized for your specific cell line and experimental goals. |
| Assay-Specific Steps | For MTT assays: Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. The solubilization time may need to be optimized.[3] For luminescence-based assays (e.g., CellTiter-Glo): Allow the plate and reagents to equilibrate to room temperature before use to ensure a stable luminescent signal. |
| Instrument Settings | Ensure the microplate reader is properly calibrated and use the correct wavelength settings for absorbance or luminescence detection. |
| Data Analysis | Use a consistent method for data analysis and IC50 calculation. Utilize a non-linear regression curve fit to determine the IC50 value from your dose-response data. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of GLL398?
GLL398 is a potent and orally bioavailable Selective Estrogen Receptor Degrader (SERD).[4] It functions by binding to the estrogen receptor (ERα), including clinically relevant mutant forms such as Y537S, and inducing its degradation through the ubiquitin-proteasome system.[5] This leads to a reduction in the total cellular levels of ERα, thereby inhibiting estrogen-driven transcriptional activity and blocking the proliferation of ER-positive cancer cells.
2. In which cell lines is GLL398 effective?
GLL398 has been shown to be effective in ER-positive breast cancer cell lines, with MCF-7 being a commonly used model. It has demonstrated potent activity in both wild-type and mutant ERα-expressing cells.
3. What are the recommended starting concentrations for in vitro experiments?
The effective concentration of GLL398 can vary between cell lines and experimental conditions. Based on available data, a dose-response curve ranging from 0.1 nM to 1 µM is a good starting point for determining the IC50 value in your cell line of interest. The reported IC50 for ERα binding is approximately 1.14 nM.
4. How should I prepare and store GLL398?
For in vitro experiments, GLL398 should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. When preparing working solutions, the stock should be serially diluted in the appropriate cell culture medium to the desired final concentration.
5. What are common challenges in in vivo xenograft studies with oral GLL398?
While GLL398 is orally bioavailable, inconsistencies in in vivo studies can arise. Key areas to control for include:
-
Oral Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the trachea, which can cause distress and mortality in the animals. Consistent and gentle administration is crucial for reproducible results.[6][7]
-
Vehicle Formulation: The vehicle used to dissolve and administer GLL398 should be optimized for solubility and stability and should not have any intrinsic toxicity.
-
Dosing Schedule and Volume: Maintain a consistent dosing schedule and volume based on the animal's weight. The maximum recommended oral gavage volume for mice is typically 10 mL/kg.[8]
-
Tumor Measurement: Use a standardized and consistent method for tumor measurement (e.g., caliper measurements) to accurately assess tumor growth inhibition.
-
Animal Health: Monitor the overall health and body weight of the animals throughout the study, as drug toxicity can impact the experimental outcomes.
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach and reach 70-80% confluency. Treat the cells with varying concentrations of GLL398 (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Allow the cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of GLL398 in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of GLL398. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.[3]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for GLL398. Note that these values can vary depending on the specific experimental conditions.
| Parameter | Cell Line/Target | IC50 Value | Assay Type |
| ERα Binding | Wild-Type ERα | 1.14 nM | Fluorescence Resonance Energy Transfer (FRET) |
| ERα Degradation | MCF-7 | ~100 nM | Western Blot |
| Cell Viability | MCF-7 | Varies (typically in the low nanomolar range) | MTT, CellTiter-Glo, etc. |
Visualizations
GLL398 Mechanism of Action
Caption: GLL398 binds to ERα, leading to its ubiquitination and subsequent degradation by the proteasome.
Experimental Workflow for GLL398 In Vitro Evaluation
Caption: A typical workflow for evaluating the in vitro efficacy of GLL398.
Troubleshooting Logic for Inconsistent Western Blots
Caption: A logical approach to troubleshooting inconsistent Western blot results in GLL398 experiments.
References
- 1. origene.com [origene.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: (E,E)-GLL398 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of (E,E)-GLL398. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under the following conditions. The compound is stable for several weeks under standard shipping conditions at ambient temperature.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in anhydrous DMSO. For short-term storage, solutions can be kept at -20°C for up to one month. For long-term storage, it is advisable to store aliquots at -80°C for up to six months to minimize freeze-thaw cycles. Always ensure the vial is tightly sealed to prevent moisture absorption by the DMSO.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Inconsistent results can indeed be related to compound stability. Several factors could be at play:
-
Degradation in Solution: this compound, like many small molecules, may degrade in solution over time, especially in aqueous buffers or cell culture media. It is always best to prepare fresh working solutions from a frozen stock for each experiment.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. It is recommended to aliquot the stock solution into single-use vials.
-
Improper Storage: Storing stock solutions at inappropriate temperatures or in vials that are not properly sealed can compromise compound integrity.
Q4: I see a precipitate in my stock solution after thawing. What should I do?
A4: A precipitate in your stock solution upon thawing may indicate that the compound's solubility limit has been exceeded or that it has degraded into a less soluble product. Gently warm the solution to room temperature and vortex thoroughly to try and redissolve the compound. If the precipitate persists, it is advisable to prepare a fresh stock solution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an assay | Compound degradation in the assay medium. | Perform a stability study of this compound in your specific assay buffer and at the experimental temperature to determine its stability window. Prepare fresh dilutions from a stock solution immediately before each experiment. |
| Appearance of new peaks in HPLC/LC-MS analysis of a stock solution | Degradation of this compound. | Prepare a fresh stock solution. If the issue persists, consider performing a forced degradation study to identify potential degradation products and pathways. This can help in optimizing storage and handling conditions. |
| Variability in results between different batches of the compound | Differences in purity or isomer ratio. | Ensure you are using a high-purity batch of this compound. Be aware that some preparations may contain a mixture of E and Z isomers, which could have different biological activities.[1] |
| Inconsistent results in cell-based assays | Adsorption of the compound to plasticware. | Consider using low-adhesion microplates or glassware for your experiments. The inclusion of a small amount of a non-ionic surfactant in your assay buffer might also mitigate this issue. |
Stability Data
Currently, detailed quantitative stability data for this compound in the public domain is limited. The following table summarizes the available qualitative information. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.
| Form | Storage Condition | Duration | Stability | Source |
| Solid | Ambient Temperature | A few weeks | Stable | [1] |
| Solid | 0 - 4 °C | Days to weeks | Stable (Short-term) | [1] |
| Solid | -20 °C | Months to years | Stable (Long-term) | [1] |
| Solution in DMSO | -20 °C | Up to 1 month | General Recommendation | |
| Solution in DMSO | -80 °C | Up to 6 months | General Recommendation |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in a solvent of interest (e.g., DMSO, aqueous buffer, cell culture medium).
1. Materials:
-
This compound solid
-
Anhydrous DMSO
-
Solvent/buffer of interest
-
HPLC or LC-MS/MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid)
-
Temperature-controlled incubator/water bath
2. Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution to the desired final concentration in the solvent/buffer of interest.
-
Incubation: Aliquot the working solution into multiple vials and incubate them at the desired temperatures (e.g., 4°C, 25°C, 37°C). Include a t=0 sample that is immediately analyzed.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition for analysis.
-
Sample Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
References
Off-target effects of (E,E)-GLL398 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (E,E)-GLL398 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address potential issues related to off-target effects and to provide clear experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα), which leads to the degradation of the ERα protein.[3][4] This compound is a boron-modified analog of GW5638 and has shown efficacy in blocking tumor growth in xenograft models of breast cancer.[1][2][5]
Q2: What is the known binding affinity of GLL398 for its primary target, ERα?
A2: GLL398 binds strongly to the wild-type estrogen receptor alpha (ERα) with an IC50 value of 1.14 nM.[1][2][4] It also demonstrates potent binding to the clinically relevant Y537S mutant form of ERα with an IC50 of 29.5 nM.[1][2][6]
Q3: Has GLL398 been profiled for off-target activity against other nuclear receptors?
Q4: Are there any known off-target effects on kinase signaling pathways?
A4: Similar to its selectivity profile against nuclear receptors, a comprehensive kinome scan of GLL398 has not been published in the available literature. To assess potential off-target effects on cellular kinases, researchers can perform a kinome-wide activity assay.
Q5: What is the expected cytotoxic concentration of GLL398 in non-target cells?
A5: While one study mentions "marginal non-specific toxicity" for a similar compound, specific cytotoxicity data for GLL398 across a range of non-cancerous cell lines is not detailed in the provided search results.[1] It is recommended that researchers determine the cytotoxic profile of GLL398 in their specific cell lines of interest using a standard cell viability assay.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected cell death observed at concentrations intended for ERα degradation. | The GLL398 concentration may be too high for the specific cell line, leading to off-target cytotoxic effects. The cell line may be particularly sensitive to the vehicle (e.g., DMSO). | Perform a dose-response curve to determine the optimal concentration for ERα degradation with minimal impact on cell viability. Always include a vehicle-only control to assess the effect of the solvent on your cells. |
| No significant ERα degradation is observed after treatment with GLL398. | The concentration of GLL398 may be too low. The treatment duration may be insufficient. The cell line may not express ERα. | Confirm the optimal concentration and treatment time for your specific cell line. Verify ERα expression in your cell line using Western blot or qPCR. |
| Inconsistent results between experiments. | Variations in cell passage number, cell density at the time of treatment, or incubation times. Inconsistent preparation of GLL398 working solutions. | Maintain consistent cell culture practices. Prepare fresh working solutions of GLL398 for each experiment from a validated stock solution. |
| Changes in cellular morphology unrelated to apoptosis are observed. | GLL398 may have off-target effects on cytoskeletal proteins or other cellular components. | Document any morphological changes with microscopy. Consider performing proteomics analysis to identify potential off-target proteins whose expression or localization is altered. |
Quantitative Data Summary
Table 1: On-Target Binding Affinity of GLL398
| Target | Assay Type | IC50 (nM) | Reference(s) |
| Estrogen Receptor α (Wild-Type) | Fluorescence Resonance Energy Transfer (FRET) Binding Assay | 1.14 | [3][4] |
| Estrogen Receptor α (Y537S Mutant) | TR-FRET ER Alpha Competitive Binding Assay | 29.5 | [2][6] |
Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with varying concentrations of GLL398 (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of GLL398 and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value for cytotoxicity.
Visualizations
Caption: GLL398 binds to ERα, leading to its degradation and inhibiting gene transcription.
Caption: A typical workflow for assessing the cytotoxicity of GLL398.
Caption: A logical approach to identifying potential off-target effects of GLL398.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (E,E)-GLL398 in Breast Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with (E,E)-GLL398 in breast cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable selective estrogen receptor degrader (SERD).[1][2][3][4] Its primary mechanism of action is to bind to the estrogen receptor (ERα) and induce its degradation. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting estrogen-dependent signaling pathways that drive the proliferation of ER-positive breast cancer cells.[2]
Q2: In which breast cancer models is this compound expected to be effective?
A2: this compound has demonstrated efficacy in preclinical models of ER-positive breast cancer, including those that are resistant to tamoxifen.[1] It is also effective against breast cancer cells expressing constitutively active mutant forms of the estrogen receptor, such as the Y537S mutation in the ESR1 gene.[2][5]
Q3: What are the known mechanisms of resistance to endocrine therapies that this compound can overcome?
A3: this compound is designed to overcome resistance mechanisms that are common with other endocrine therapies like tamoxifen. A key mechanism it can overcome is the presence of ESR1 mutations, such as Y537S, which confer ligand-independent activation of the estrogen receptor and resistance to selective estrogen receptor modulators (SERMs).[1][2][5] By degrading the mutant ER protein, GLL398 can inhibit tumor growth in models harboring these mutations.[2][5]
Q4: What are potential mechanisms of acquired resistance to this compound?
A4: While specific research on acquired resistance to this compound is emerging, potential mechanisms can be extrapolated from resistance to other targeted therapies. These may include:
-
Upregulation of alternative survival pathways: Cancer cells may compensate for the loss of ERα signaling by activating other pro-survival pathways, such as the STAT3 signaling pathway. Constitutive activation of STAT3 is frequently observed in various cancers and is associated with drug resistance.[6][7]
-
Further mutations in ESR1: Although GLL398 is effective against certain ESR1 mutations, it is conceivable that novel mutations could arise that alter the drug-binding site and reduce its efficacy.
-
Changes in the tumor microenvironment: Alterations in the tumor microenvironment can contribute to drug resistance.
-
Drug efflux pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the drug, leading to resistance.[8]
Q5: Are there any known biomarkers that can predict response or resistance to this compound?
A5: The primary biomarker for predicting a positive response to this compound is the expression of estrogen receptor alpha (ERα). The presence of ESR1 mutations, such as Y537S, also suggests potential efficacy.[1][5] Conversely, the loss of ERα expression would be a primary mechanism of resistance. High levels of activated (phosphorylated) STAT3 could be a potential biomarker for resistance, suggesting the activation of a bypass signaling pathway.[6][9][10]
Troubleshooting Guides
Issue 1: Reduced or complete lack of GLL398 efficacy in an ER-positive breast cancer cell line.
Possible Cause 1: Loss or significant downregulation of ERα expression.
-
Troubleshooting Steps:
-
Confirm ERα expression: Perform Western blotting or immunocytochemistry to verify the presence of ERα protein in your cell line.
-
Compare with a sensitive control: Use a known ER-positive and GLL398-sensitive cell line (e.g., MCF-7) as a positive control.
-
If ERα is absent: The cell line is likely not suitable for GLL398 treatment. Consider using an ERα-positive cell line.
-
Possible Cause 2: Activation of a bypass signaling pathway, such as STAT3.
-
Troubleshooting Steps:
-
Assess STAT3 activation: Perform Western blotting to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3. An increased p-STAT3/total STAT3 ratio in resistant cells compared to sensitive cells may indicate pathway activation.
-
Co-treatment with a STAT3 inhibitor: Treat the cells with a combination of GLL398 and a STAT3 inhibitor (e.g., C188, FLLL32) to see if sensitivity is restored.[7][11]
-
Investigate upstream activators: Examine the expression and activity of upstream kinases that can activate STAT3, such as JAK2 or SRC.[9][12]
-
Issue 2: Development of acquired resistance to GLL398 after prolonged treatment.
Possible Cause 1: Emergence of ESR1 mutations that affect drug binding.
-
Troubleshooting Steps:
-
Sequence the ESR1 gene: Isolate genomic DNA from both the parental (sensitive) and resistant cell lines and sequence the ligand-binding domain of the ESR1 gene to identify any new mutations.
-
Molecular modeling: If a new mutation is identified, use molecular modeling to predict its potential impact on the binding of GLL398 to the ERα protein.
-
Possible Cause 2: Upregulation of drug efflux pumps.
-
Troubleshooting Steps:
-
Assess efflux pump expression: Use qPCR or Western blotting to measure the expression levels of common drug efflux pumps, such as MDR1 (ABCB1).[8]
-
Efflux pump activity assay: Perform a functional assay using a fluorescent substrate (e.g., rhodamine 123) to determine if there is increased efflux activity in the resistant cells.
-
Co-treatment with an efflux pump inhibitor: Treat the resistant cells with a combination of GLL398 and an efflux pump inhibitor (e.g., verapamil) to assess if sensitivity can be restored.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | ER Status | Key Mutations | GLL398 IC50 (nM) | Reference |
| MCF-7 | Positive | Wild-type ESR1 | 0.21 | [3] |
| Tamoxifen-Resistant MCF-7 | Positive | - | Potent Activity | [5] |
| Cells with Y537S ESR1 | Positive | Y537S ESR1 | Potent Activity | [5] |
Table 2: Binding Affinity of this compound to Estrogen Receptor α
| Receptor Type | IC50 (nM) | Reference |
| Wild-type ERα | 1.14 | [3][4] |
| Y537S Mutant ERα | 29.5 | [4] |
Experimental Protocols
Protocol 1: Western Blot for ERα and Phospho-STAT3
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, phospho-STAT3 (Tyr705), and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound in breast cancer cells.
Caption: STAT3 signaling as a potential bypass resistance mechanism.
References
- 1. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SH003 reverses drug resistance by blocking signal transducer and activator of transcription 3 (STAT3) signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of STAT3 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of (E,E)-GLL398 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the oral bioavailability of (E,E)-GLL398 analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key feature?
A1: this compound is a potent, orally bioavailable selective estrogen receptor degrader (SERD).[1][2] Its development was driven by the need for an orally administered SERD to overcome the poor pharmacokinetic properties and injection-only route of the first-generation SERD, fulvestrant.[3][4][5] The improved oral bioavailability of GLL398 is a significant advancement, offering the potential for more convenient and effective long-term treatment of estrogen receptor-positive (ER+) breast cancer.[6][7]
Q2: What is the mechanism of action of GLL398 and its analogs?
A2: GLL398 and its analogs are SERDs, meaning they bind to the estrogen receptor (ER) and induce its degradation.[1][2] This dual mechanism of action—antagonizing the receptor and reducing its cellular levels—helps to block estrogen-dependent signaling pathways that drive the growth of ER+ breast cancer cells.[4] GLL398 has been shown to bind with high affinity to both wild-type and mutant forms of the estrogen receptor.[2][8]
Q3: What structural modification in GLL398 contributes to its enhanced oral bioavailability?
A3: GLL398 is a boron-modified analog of GW5638.[1][2] Specifically, a boronic acid group replaces a phenolic hydroxyl group, a modification that has been shown to confer superior oral bioavailability compared to its precursor.[6][9]
Troubleshooting Guide
Problem: My GLL398 analog exhibits low oral bioavailability in preclinical animal models. What are the potential causes and how can I troubleshoot this?
Possible Cause 1: Poor Aqueous Solubility
-
Question: How can I determine if poor solubility is the limiting factor for the oral absorption of my GLL398 analog?
-
Answer: Initial characterization should include kinetic and thermodynamic solubility assays in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). If the solubility is low (typically <10 µg/mL), it is likely a significant contributor to poor oral bioavailability.
-
Question: What formulation strategies can I employ to improve the solubility of my GLL398 analog?
-
Answer: Several formulation strategies can be explored to enhance the solubility of poorly soluble compounds:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[10]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can create an amorphous form, which typically has higher solubility than the crystalline form.[10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the gastrointestinal tract, enhancing drug solubilization.[10]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[10]
-
Possible Cause 2: Low Intestinal Permeability
-
Question: How can I assess the intestinal permeability of my GLL398 analog?
-
Answer: In vitro models are a good starting point for assessing intestinal permeability. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
Question: My compound shows low permeability in the PAMPA assay. What does this indicate?
-
Answer: The PAMPA assay predicts passive diffusion. Low permeability in this assay suggests that the compound has poor passive transport characteristics across the intestinal epithelium.
-
Question: My compound has high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
-
Answer: This discrepancy often suggests that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane. These transporters actively pump the drug out of the intestinal cells, reducing its net absorption.
Possible Cause 3: High First-Pass Metabolism
-
Question: How can I investigate if my GLL398 analog is undergoing extensive first-pass metabolism?
-
Answer: In vitro metabolism studies using liver microsomes or hepatocytes can provide an initial assessment of metabolic stability. If the compound is rapidly metabolized, this can significantly reduce the amount of active drug that reaches systemic circulation.
-
Question: What can be done if my analog is found to be metabolically unstable?
-
Answer: Structural modifications to block the sites of metabolism can be considered. This often involves medicinal chemistry efforts to replace metabolically labile functional groups.
Data Presentation
Table 1: Pharmacokinetic Parameters of GLL398 and its Precursor GW7604 in Rats
| Compound | Dose (mg/kg, oral) | AUC (μg·h/mL) |
| GW7604 | 10 | 3.35 |
| GLL398 | 10 | 36.9 |
Data sourced from ACS Medicinal Chemistry Letters.[6]
Table 2: Common Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Mechanism of Action | Key Advantages |
| Micronization/Nanosizing | Increases surface area for dissolution. | Applicable to many compounds, can be scaled up. |
| Amorphous Solid Dispersions | Increases apparent solubility and dissolution rate. | Can achieve high drug loading. |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization in the GI tract. | Can enhance lymphatic transport, bypassing the liver. |
| Cyclodextrin Complexation | Forms inclusion complexes to increase aqueous solubility. | Well-established technology with a good safety profile. |
| Prodrugs | Modifies the physicochemical properties of the parent drug to improve absorption. | Can be designed to target specific transporters. |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The test compound is dissolved in a suitable buffer and added to the donor wells of the filter plate.
-
The filter plate (donor) is placed on top of the 96-well plate (acceptor).
-
The assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).
-
The permeability coefficient (Pe) is calculated.
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound, including both passive diffusion and active transport.
-
Methodology:
-
Caco-2 cells are seeded on a porous membrane in a transwell insert and cultured for approximately 21 days to form a confluent monolayer that mimics the intestinal epithelium.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A to B) permeability, the test compound is added to the apical (donor) side, and the amount that transports to the basolateral (acceptor) side is measured over time.
-
For basolateral to apical (B to A) permeability, the test compound is added to the basolateral (donor) side, and the amount that transports to the apical (acceptor) side is measured.
-
Samples are taken from the acceptor compartment at various time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
-
Mandatory Visualizations
Caption: Estrogen Receptor Signaling and Inhibition by GLL398 Analogs.
Caption: Experimental Workflow for Oral Bioavailability Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: (E,E)-GLL398 In Vivo Studies
Welcome to the technical support center for researchers utilizing (E,E)-GLL398 in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate potential toxicities, ensuring the successful execution of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable selective estrogen receptor degrader (SERD).[1] Its primary mechanism of action is to bind to the estrogen receptor (ER), leading to its degradation.[2][3] This action blocks ER signaling, which is crucial for the growth of certain types of breast cancer.[2][4] GLL398 has demonstrated efficacy in blocking tumor growth in xenograft models of breast cancer, including those with mutations that confer resistance to other endocrine therapies.[2][3]
Q2: Are there any known in vivo toxicities associated with this compound?
Currently, publicly available literature does not detail specific in vivo toxicities for this compound. However, as with any investigational drug, researchers should be vigilant for potential adverse effects. General principles of drug toxicity suggest that potential side effects could be mechanism-based (related to estrogen receptor degradation) or off-target.[5] Common adverse events seen with other endocrine therapies, such as CDK4/6 inhibitors used in combination with SERDs, include hematological and gastrointestinal issues.
Q3: What are general strategies to minimize potential drug-induced toxicity in my animal models?
Minimizing in vivo toxicity involves a multi-faceted approach. Key strategies include:
-
Formulation Optimization: Altering the drug's formulation can modify its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) that may be associated with toxicity.[6]
-
Dose Escalation and Finding the Maximum Tolerated Dose (MTD): Conduct thorough dose-finding studies to identify the optimal therapeutic window. Regulatory guidance often requires establishing the MTD.[7]
-
Co-administration of Protective Agents: In some cases, co-administering a second agent can mitigate the toxicity of the primary drug.[6][8]
-
Careful Monitoring: Implement a comprehensive monitoring plan for your animals to detect early signs of toxicity.
Troubleshooting Guides
This section provides practical guidance for specific issues you might encounter during your in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality at Higher Doses
Possible Cause: The administered dose may have exceeded the maximum tolerated dose (MTD). All compounds are toxic at high doses.[5]
Troubleshooting Steps:
-
Review Dosing Protocol: Re-evaluate your dose selection. Was a dose-escalation study performed to determine the MTD?
-
Pathological Analysis: Conduct a thorough necropsy and histopathological analysis of affected animals to identify target organs of toxicity.
-
Pharmacokinetic (PK) Analysis: If possible, correlate signs of toxicity with plasma concentrations of GLL398. High peak concentrations (Cmax) are often linked to acute toxicity.[6]
Preventative Measures:
-
Staggered Dosing: In initial high-dose experiments, dose a small number of animals first to observe for acute toxicity before proceeding with a larger cohort.
-
Formulation Adjustment: Consider if the formulation is contributing to rapid absorption and high Cmax. A formulation that provides a more sustained release might reduce peak concentration-related toxicity.[6]
Issue 2: Signs of Hepatotoxicity (e.g., elevated liver enzymes, liver necrosis)
Possible Cause: Drug-induced liver injury (DILI) is a common reason for drug attrition.[9][10] It can result from the formation of reactive metabolites in the liver.[11]
Troubleshooting Steps:
-
Biochemical Analysis: Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Examine liver tissue for signs of necrosis, inflammation, or other pathological changes.
-
Mechanism Investigation: Consider in vitro assays to investigate the potential for GLL398 to form reactive metabolites.
Preventative and Mitigative Strategies:
-
Co-administration with Hepatoprotectants: The use of antioxidants or other hepatoprotective agents could potentially mitigate liver toxicity.[10] For example, N-acetylcysteine is a well-known antidote for acetaminophen-induced liver injury.[12]
-
Formulation to Reduce Liver Exposure: Investigate formulations that may alter the biodistribution of GLL398 away from the liver.
Issue 3: Evidence of Off-Target Effects or Unexplained Phenotypes
Possible Cause: The observed toxicity may not be related to the intended pharmacology (ER degradation) but to interactions with other cellular targets.[5]
Troubleshooting Steps:
-
Comprehensive Phenotyping: Broaden your observational parameters. Are there changes in behavior, body weight, or other physiological markers?
-
Target Screening: If feasible, perform in vitro screening of GLL398 against a panel of common off-target proteins (e.g., kinases, ion channels).
-
Literature Review of Analogues: GLL398 is a boron-modified GW5638 analog.[1] Reviewing the toxicological profile of similar compounds may provide clues.
Data Presentation: Strategies for Toxicity Mitigation
The following table summarizes general strategies for minimizing in vivo drug toxicity that can be applied to studies involving this compound.
| Strategy Category | Specific Approach | Rationale | Key Considerations |
| Pharmacokinetic Modulation | Modified-Release Formulation | Reduce Cmax while maintaining therapeutic exposure (AUC).[6] | Requires formulation development expertise. May alter efficacy. |
| Nanosuspensions | For poorly soluble drugs, can improve bioavailability and potentially reduce variability.[13] | Physical stability of the nanosuspension needs to be ensured. | |
| Pharmacodynamic Modulation | Co-administration of a Cytoprotective Agent | The second agent counteracts the toxic effects of the primary drug at the cellular level.[6][8] | Potential for drug-drug interactions affecting efficacy or PK. |
| Co-administration of an Antidote | A specific agent that directly neutralizes the toxic effects of the drug.[12] | Antidotes are rare and specific to the mechanism of toxicity. | |
| Dose Management | Dose Fractionation | Splitting the total daily dose into multiple smaller doses can reduce Cmax. | May be less convenient for administration. |
| Intermittent Dosing | Dosing on alternate days or with drug-free holidays can allow for recovery from toxic effects. | Potential for reduced efficacy if continuous exposure is required. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to a specific animal model without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats). Use a sufficient number of animals per group (e.g., n=3-5 per sex per group).
-
Dose Selection: Based on in vitro efficacy data, select a starting dose and a series of escalating doses.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming). Record all observations.
-
Study Duration: A common duration for an acute MTD study is 7-14 days.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or pathological findings.
Protocol 2: Assessment of Drug-Induced Liver Injury (DILI)
Objective: To evaluate the potential for this compound to cause hepatotoxicity.
Methodology:
-
Animal Model and Dosing: Use a rodent model and administer GLL398 at a range of doses, including the MTD and supra-therapeutic doses. Include a vehicle control group.
-
Blood Collection: Collect blood at multiple time points (e.g., 24h, 48h, 72h, and at the end of the study) for analysis of liver enzymes (ALT, AST, ALP) and bilirubin.
-
Histopathology: At the study termination, collect liver tissue. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A pathologist should evaluate the slides for signs of necrosis, apoptosis, inflammation, and steatosis.
-
(Optional) Mechanistic Studies:
-
Oxidative Stress Markers: Measure markers of oxidative stress in liver tissue, such as glutathione (B108866) (GSH) levels and lipid peroxidation.
-
Gene Expression Analysis: Use qPCR or RNA-seq to analyze the expression of genes involved in drug metabolism and stress responses.
-
Visualizations
Signaling Pathway and Experimental Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds [mdpi.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Drugs and pharmaceuticals: management of intoxication and antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing variability in (E,E)-GLL398 efficacy in xenografts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (E,E)-GLL398 in xenograft models. The following information addresses potential variability in efficacy and provides detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor (ER), including wild-type and mutant forms such as ESR1 Y537S, and targeting it for proteasomal degradation. This leads to the inhibition of ER-mediated signaling pathways that drive the growth of ER-positive breast cancers.[1][2]
Q2: In which xenograft models has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor activity in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of breast cancer. Specifically, it has shown efficacy in MCF-7 xenografts, which are ER-positive, and in the WHIM20 PDX model, which harbors the constitutively active ESR1 Y537S mutation.[3]
Q3: What are the common sources of variability in xenograft studies?
A3: Variability in xenograft studies can stem from several factors, including the host animal (e.g., strain, age, immune status), the tumor model (e.g., cell line heterogeneity, passage number, implantation site), and technical procedures (e.g., cell handling, drug formulation and administration, tumor measurement methods).[4]
Q4: How can I minimize variability in my this compound xenograft study?
A4: To minimize variability, it is crucial to standardize your experimental protocol. This includes using a consistent source and strain of immunocompromised mice, utilizing cancer cells with a narrow range of passage numbers, ensuring consistent cell implantation technique and location, preparing fresh and homogenous drug formulations for each administration, and using a standardized method for tumor measurement.
Q5: What is a typical dosing regimen for this compound in mice?
A5: In preclinical studies, this compound has been administered effectively via daily oral gavage at doses ranging from 5 mg/kg to 20 mg/kg.[3] The optimal dose for a specific study may vary depending on the xenograft model and experimental objectives. A dose-range finding study is recommended to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific model.
Troubleshooting Guide: Addressing Variability in this compound Efficacy
This guide provides a structured approach to identifying and mitigating common sources of variability in your this compound xenograft experiments.
| Issue | Potential Causes | Recommended Solutions |
| High variability in tumor growth within the control group | 1. Inconsistent number or viability of implanted cancer cells. 2. Variation in animal health or age. 3. Suboptimal tumor implantation technique. | 1. Standardize cell counting and viability assessment (e.g., trypan blue exclusion). 2. Use a homogenous cohort of animals (same strain, sex, and age). 3. Ensure consistent injection depth and volume. Consider using a matrix like Matrigel to improve engraftment consistency. |
| Inconsistent response to this compound treatment | 1. Inaccurate dosing or unstable drug formulation. 2. Heterogeneity of the xenograft model. 3. Development of drug resistance. | 1. Prepare fresh this compound formulations daily and ensure complete solubilization or a homogenous suspension. 2. Characterize the molecular profile of your xenograft model. Consider using multiple models to assess a range of responses. 3. Analyze tumor tissue post-treatment to investigate potential resistance mechanisms (e.g., changes in ER expression or activation of alternative signaling pathways). |
| No significant tumor growth inhibition with this compound | 1. The xenograft model is not dependent on the estrogen receptor pathway. 2. Insufficient drug exposure at the tumor site. 3. Suboptimal dosing regimen. | 1. Confirm ER expression and dependency in your xenograft model (e.g., via IHC or western blot). 2. Conduct pharmacokinetic (PK) studies to measure this compound concentration in plasma and tumor tissue. 3. Optimize the dosing schedule (e.g., daily vs. twice daily) and route of administration. |
| Toxicity or adverse effects in treated mice (e.g., weight loss) | 1. This compound dose is too high. 2. Off-target effects of the compound. 3. Issues with the vehicle used for formulation. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Monitor for known side effects of SERDs. 3. Test the vehicle alone to ensure it is well-tolerated. |
Data Presentation: Efficacy of Oral SERDs in Xenograft Models
The following table summarizes the efficacy of this compound and other oral SERDs in preclinical xenograft models. This data can be used as a reference for expected outcomes.
| Compound | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | MCF-7 (CDX) | 5 mg/kg, daily oral gavage | Effective inhibition of tumor growth | [3] |
| This compound | MCF-7 (CDX) | 20 mg/kg, daily oral gavage | Effective inhibition of tumor growth | [3] |
| This compound | WHIM20 (PDX, ESR1 Y537S) | 5 mg/kg, daily oral gavage | Complete block of tumor growth | [3] |
| This compound | WHIM20 (PDX, ESR1 Y537S) | 20 mg/kg, daily oral gavage | Significant tumor regression | [3] |
| ZN-c5 | MCF-7 (orthotopic CDX) | 5 mg/kg and 10 mg/kg, oral | Significant inhibition of tumor growth | [5][6] |
| ZN-c5 | WHIM20 (PDX, ESR1 Y537S) | 40 mg/kg, oral | 64% reduction in tumor growth | [5][6] |
| Camizestrant (AZD9833) | PDX models (ESR1-mutant) | Not specified | Promotes ER degradation and inhibits tumor cell growth | [5] |
| Elacestrant | Intracranial ER+ xenograft | Not specified | Demonstrated activity against brain metastases | [7] |
Experimental Protocols
Detailed Methodology for a Xenograft Study with this compound
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous xenograft model.
1. Animal Model Selection and Acclimation:
-
Animal Strain: Use immunodeficient mice, such as NOD/SCID or NSG mice, which are suitable for patient-derived xenografts. For cell line-derived xenografts like MCF-7, ovariectomized nude mice are commonly used.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment. House them in a specific pathogen-free (SPF) environment.
2. Cell Culture and Implantation:
-
Cell Culture: Culture ER-positive breast cancer cells (e.g., MCF-7) in the recommended medium. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Estrogen Supplementation (for MCF-7): One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet to support the growth of these estrogen-dependent cells.
-
Implantation:
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS at the desired concentration.
-
Inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
3. Tumor Growth Monitoring and Randomization:
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group) to ensure a similar average tumor volume across all groups at the start of treatment.
4. This compound Formulation and Administration:
-
Formulation: Prepare a fresh formulation of this compound daily. The vehicle can be a solution such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Administration: Administer this compound or the vehicle control via oral gavage at the predetermined dose and schedule (e.g., daily).
5. Efficacy Evaluation and Endpoint:
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. At the endpoint, collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway and Mechanism of this compound
References
- 1. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. elgenelim.com [elgenelim.com]
Validation & Comparative
A Head-to-Head Comparison of ERα Degraders: (E,E)-GLL398 vs. Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, selective estrogen receptor degraders (SERDs) represent a critical class of drugs. These agents not only antagonize the estrogen receptor alpha (ERα) but also induce its degradation, thereby eliminating the receptor protein from cancer cells. Fulvestrant (B1683766), the first-in-class SERD, has been a clinical mainstay, but its utility is hampered by poor pharmacokinetic properties, requiring intramuscular injection. This has spurred the development of orally bioavailable SERDs, such as (E,E)-GLL398. This guide provides an objective comparison of this compound and fulvestrant, focusing on their performance in ERα degradation, supported by available experimental data.
Performance Data: this compound vs. Fulvestrant
| Parameter | This compound | Fulvestrant | Reference |
| Binding Affinity IC50 (Wild-Type ERα) | 1.14 nM | 0.8 nM | [1] |
| Binding Affinity IC50 (Y537S Mutant ERα) | 29.5 nM | 19.3 nM | [1] |
| ERα Degradation IC50 (MCF-7 cells) | 0.21 µM | Not reported in the same study | [2] |
| Oral Bioavailability | Superior to fulvestrant | Poor | [3] |
This compound is a boron-modified analog of GW5638 and has shown ER degrading efficacy at a potency level comparable to GW7604, the more active metabolite of GW5638[3].
Mechanism of Action: ERα Degradation
Both this compound and fulvestrant are classified as SERDs, and thus are understood to function through the ubiquitin-proteasome pathway to induce ERα degradation.
Fulvestrant binds to ERα, inducing a conformational change in the receptor. This altered conformation is recognized by the cellular machinery responsible for protein degradation. The fulvestrant-bound ERα is then ubiquitinated, a process where multiple ubiquitin molecules are attached to the receptor, flagging it for destruction. Subsequently, the ubiquitinated ERα is transported to the proteasome, a large protein complex that degrades the receptor into smaller peptides. This process effectively reduces the total amount of ERα protein within the cancer cell, thereby abrogating estrogen signaling. The degradation of ERα induced by fulvestrant primarily occurs in the nucleus[4].
As a novel SERD, this compound is presumed to follow a similar mechanism of action to induce ERα degradation. Its efficacy in degrading ERα in both wild-type and mutant ERα models suggests its potential to overcome some forms of acquired resistance to other endocrine therapies[1].
Signaling Pathway for Fulvestrant-Induced ERα Degradation
Experimental Protocols
Western Blot Analysis of ERα Degradation
This protocol outlines the steps to assess the degradation of ERα in a breast cancer cell line, such as MCF-7, following treatment with a SERD.
1. Cell Culture and Treatment:
-
Plate MCF-7 cells in appropriate culture dishes and allow them to attach and grow to 50-70% confluency.
-
Prepare stock solutions of the SERD (this compound or fulvestrant) in a suitable solvent like DMSO.
-
Dilute the stock solutions in cell culture medium to the desired final concentrations. Include a vehicle-only control (DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the SERD or vehicle.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) to evaluate the kinetics of degradation.
2. Cell Lysis:
-
After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x to each sample and boil at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate protein separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for ERα, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody for a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity for each sample to determine the percentage of ERα degradation.
Experimental Workflow for ERα Degradation Assay
Summary and Future Directions
This compound emerges as a promising orally bioavailable SERD with potent ERα binding affinity, comparable in some respects to fulvestrant, and demonstrated efficacy in preclinical models. Its key advantage lies in its oral route of administration, which could significantly improve patient compliance and convenience over the intramuscular injections required for fulvestrant.
While the available data indicates that this compound is an effective ERα degrader, further studies are required to provide a direct quantitative comparison of its degradation potency (DC50 and Dmax) against fulvestrant under identical experimental conditions. Such data will be crucial for fully elucidating its pharmacological profile and its potential as a next-generation endocrine therapy for ER+ breast cancer. Researchers are encouraged to conduct these head-to-head comparative studies to better position this compound in the evolving landscape of breast cancer therapeutics.
References
- 1. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the SERDs (E,E)-GLL398 and GW7604 in Breast Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of two prominent selective estrogen receptor degraders.
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, selective estrogen receptor degraders (SERDs) represent a critical class of therapeutics. This guide provides a detailed comparison of two notable SERDs: GW7604 and its boron-modified derivative, (E,E)-GLL398. Both compounds are antagonists of the estrogen receptor alpha (ERα) and promote its degradation, offering a mechanism to overcome resistance to other endocrine therapies like tamoxifen. This comparison focuses on their efficacy, supported by experimental data, to inform preclinical research and drug development decisions.
At a Glance: Key Differences and Advantages
This compound was rationally designed from the structure of GW7604 to improve its pharmacokinetic profile. The primary distinction lies in the superior oral bioavailability of GLL398, a critical factor for clinical translation. While both compounds exhibit comparable in vitro potency in degrading ERα and inhibiting the proliferation of breast cancer cells, GLL398's enhanced bioavailability suggests the potential for greater in vivo efficacy and more convenient oral dosing regimens.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro and in vivo performance of this compound and GW7604.
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound | GW7604 | Cell Line | Reference |
| ERα Binding Affinity (IC50, nM) | 1.14 | 13.8 | - | [1] |
| ERα Degradation (IC50, µM) | 0.21 | 0.22 | MCF-7 | [1] |
| Cell Proliferation Inhibition (IC50, µM) | 0.0034 (MCF-7) | Comparable to GLL398 | MCF-7 | [1] |
| 20 (MCF-7/TamR) | Comparable to GLL398 | MCF-7/TamR | [1] |
Table 2: In Vivo Oral Bioavailability in Rats
| Pharmacokinetic Parameter | This compound (10 mg/kg) | GW7604 (10 mg/kg) | Reference |
| AUC (µg·h/mL) | 36.9 | 3.35 | [1] |
Mechanism of Action: Targeting the Estrogen Receptor Signaling Pathway
Both this compound and GW7604 function as SERDs, directly targeting the ERα signaling pathway, a key driver in the majority of breast cancers. Upon binding to the ligand-binding domain of ERα, these compounds induce a conformational change that not only blocks the receptor's transcriptional activity but also marks it for proteasomal degradation. This dual mechanism of action—antagonism and degradation—is crucial for their efficacy, particularly in the context of resistance mutations in the ESR1 gene.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Fluorescence Resonance Energy Transfer (FRET)-based ERα Binding Assay
This assay quantitatively determines the binding affinity of a compound to the ERα ligand-binding domain.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant ERα ligand-binding domain (LBD), a fluorescently labeled estrogen tracer, and serial dilutions of the test compounds (this compound and GW7604).
-
Assay Plate Setup: In a microplate, combine the ERα-LBD, the fluorescent tracer, and the test compounds at various concentrations. Include controls for no-compound and no-ERα.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Measure the FRET signal using a plate reader. The binding of the fluorescent tracer to the ERα-LBD results in a high FRET signal.
-
Data Analysis: The test compounds compete with the fluorescent tracer for binding to ERα-LBD, leading to a decrease in the FRET signal. The concentration of the test compound that inhibits 50% of the tracer binding (IC50) is determined by plotting the F-signal against the log of the compound concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed MCF-7 or MCF-7/TamR cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or GW7604 for a period of 5 days. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.
Western Blotting for ERα Degradation
This technique is used to detect and quantify the levels of ERα protein in cells following treatment with the SERDs.
Methodology:
-
Cell Treatment and Lysis: Treat MCF-7 cells with increasing concentrations of this compound or GW7604 for a specified time. Lyse the cells to release the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein lysates by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light.
-
Imaging and Analysis: Capture the light signal with a detector and analyze the intensity of the bands corresponding to ERα. A decrease in band intensity indicates protein degradation. The IC50 for degradation is the concentration of the compound that reduces the ERα protein level by 50%.
In Vivo Efficacy in a Xenograft Model
Conclusion
Both this compound and GW7604 are potent SERDs with comparable in vitro efficacy in inhibiting ERα signaling and the growth of ER+ breast cancer cells. The key differentiating factor is the significantly enhanced oral bioavailability of this compound, a direct result of its boron modification.[1] This improved pharmacokinetic profile makes this compound a more promising candidate for clinical development as an oral SERD. The in vivo efficacy of GLL398, coupled with the intratumoral presence of its active metabolite GW7604, underscores the potential of this therapeutic strategy. Further head-to-head in vivo studies would be beneficial to fully elucidate the comparative therapeutic window and efficacy of these two compounds. This guide provides a solid foundation for researchers to understand the nuances of these molecules and to design further experiments to explore their full therapeutic potential.
References
Validation of (E,E)-GLL398's activity in ER-mutant breast cancer
A head-to-head comparison of (E,E)-GLL398 with current therapies, supported by experimental evidence, reveals its potential as a potent and orally bioavailable selective estrogen receptor degrader (SERD) for treating endocrine-resistant breast cancer, particularly in cases harboring estrogen receptor (ER) mutations.
Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. This compound has emerged as a promising therapeutic agent designed to overcome this resistance. This guide provides a comprehensive comparison of GLL398's activity with other SERDs, supported by key experimental data, and details the methodologies used to validate its efficacy.
Comparative Efficacy of this compound
This compound, a boron-modified analog of GW5638, demonstrates superior oral bioavailability while maintaining potent antiestrogenic and ER-degrading activities.[1] Its efficacy has been benchmarked against fulvestrant, the current standard-of-care SERD, and other investigational oral SERDs.
Binding Affinity for Wild-Type and Mutant Estrogen Receptors
A critical determinant of a SERD's effectiveness in endocrine-resistant breast cancer is its ability to bind to and degrade mutant ER proteins. The Y537S mutation in the ligand-binding domain of ERα is a common driver of resistance. Experimental data demonstrates that GLL398 exhibits high binding affinity for both wild-type (WT) ER and the clinically relevant Y537S mutant.
| Compound | Target | IC50 (nM) |
| This compound | WT ERα | 1.14 [2] |
| This compound | ERα Y537S | 29.5 [2] |
| Fulvestrant | ERα Y537S | Comparable to GLL398[3] |
| AZD9496 | ERα Y537S | Comparable to GLL398[3] |
Table 1: Comparative binding affinities (IC50) of this compound and other SERDs to wild-type and Y537S mutant ERα. Lower IC50 values indicate stronger binding.
In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft models of ER+ breast cancer have demonstrated the potent anti-tumor activity of GLL398.
-
MCF-7 Xenograft Model: In mice bearing tumors derived from the ER+ MCF-7 cell line, oral administration of GLL398 led to significant tumor growth inhibition.[4]
-
Patient-Derived Xenograft (PDX) Model with ER Y537S Mutation: More importantly, in a clinically relevant PDX model harboring the ERα Y537S mutation, daily oral administration of GLL398 completely blocked tumor growth over a three-week treatment period.[4] This highlights its potential efficacy in a setting of acquired endocrine resistance.
Mechanism of Action: ER Degradation and Signaling Pathways
As a SERD, the primary mechanism of action of GLL398 is to bind to the estrogen receptor and induce its degradation. This eliminates the receptor as a driver of tumor cell proliferation.
While direct experimental data on the specific effects of GLL398 on downstream signaling pathways like PI3K/Akt/mTOR and MAPK is still emerging, it is well-established that by degrading the estrogen receptor, SERDs effectively shut down the primary driver of these pro-survival pathways in ER+ breast cancer. The constitutive activity of mutant ERs often leads to the hyperactivation of these pathways, contributing to endocrine resistance. By eliminating the mutant receptor, GLL398 is expected to abrogate these downstream signals.
References
(E,E)-GLL398 Demonstrates High-Affinity Binding to Y537S Mutant Estrogen Receptor Alpha, Offering a Potential Strategy Against Endocrine Resistance
For Immediate Release
Researchers and drug development professionals in oncology are continually seeking effective therapies against endocrine-resistant breast cancer. A significant challenge in this area is the emergence of mutations in the estrogen receptor alpha (ERα), such as the Y537S substitution, which confers constitutive activity and resistance to standard therapies. The novel, orally bioavailable selective estrogen receptor degrader (SERD), (E,E)-GLL398, has shown promising high-affinity binding to this resistant mutant, suggesting a potential therapeutic avenue for patients with advanced breast cancer.
A comparative analysis of binding affinities reveals that while the Y537S mutation moderately reduces the binding of this compound to ERα compared to the wild-type receptor, it still maintains a potent interaction. This is a critical attribute for a SERD, as its efficacy is dependent on its ability to bind to and promote the degradation of the estrogen receptor.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities of this compound and other relevant SERDs to both wild-type (WT) and Y537S mutant ERα. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the receptor's activity. A lower IC50 value signifies a higher binding affinity.
| Compound | ERα Target | IC50 (nM) | Reference |
| This compound | Wild-Type (WT) | 1.14 | [1][2] |
| This compound | Y537S Mutant | 29.5 | [1][2][3] |
| Fulvestrant | Wild-Type (WT) | 0.8 | [1] |
| Fulvestrant | Y537S Mutant | 19.3 | [1] |
| AZD9496 | Wild-Type (WT) | Lower affinity for mutant | [1] |
| AZD9496 | Y537S Mutant | Higher affinity for WT | [1] |
The data clearly indicates that while the Y537S mutation leads to a decrease in binding affinity for both this compound and Fulvestrant, both compounds retain a strong dose-dependent binding to the mutant receptor.[1][2] This is a crucial finding, as the Y537S mutation is a known mechanism of acquired resistance to endocrine therapies.[4][5][6] The ability of this compound to effectively bind to this mutant receptor underscores its potential in treating resistant forms of breast cancer.[1][7][8]
Experimental Protocol: Competitive Binding Assay
The binding affinity of this compound to the Y537S mutant ERα was determined using a competitive binding assay.[1] This method measures the ability of a test compound to compete with a known fluorescently labeled ligand for binding to the target receptor.
Materials:
-
Y537S mutant ERα protein
-
Fluorescently labeled estrogen (e.g., fluorescein-labeled estradiol)
-
Test compounds: this compound, Fulvestrant, AZD9496
-
Assay buffer
-
Microplates suitable for fluorescence polarization
Procedure:
-
A solution of the Y537S mutant ERα protein is prepared in the assay buffer.
-
A fixed concentration of the fluorescently labeled estrogen is added to the protein solution.
-
Serial dilutions of the test compounds (this compound and competitors) are prepared.
-
The test compound dilutions are added to the protein-fluorescent ligand mixture in the microplate wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
The IC50 values are calculated by plotting the decrease in fluorescence polarization against the concentration of the test compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the estrogen receptor signaling pathway and the workflow of the competitive binding assay.
Caption: Estrogen Receptor Signaling Pathway and Mechanism of this compound Action.
Caption: Workflow of the Competitive Fluorescence Polarization Binding Assay.
References
- 1. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GLL 398 | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation | eLife [elifesciences.org]
- 7. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Preclinical Efficacy of Oral SERDs in Breast Cancer Models
A new generation of oral Selective Estrogen Receptor Degraders (SERDs) is demonstrating significant promise in preclinical models of estrogen receptor-positive (ER+) breast cancer, offering potential advantages over the established intramuscular SERD, fulvestrant (B1683766). These novel agents exhibit potent tumor growth inhibition, both as monotherapies and in combination with existing targeted therapies, particularly in models harboring ESR1 mutations, a key mechanism of resistance to standard endocrine therapies.
This guide provides a comparative analysis of the preclinical performance of several leading oral SERDs, including elacestrant, camizestrant, giredestrant, and vepdegestrant. The data, compiled from recent studies, highlights their efficacy in various in vitro and in vivo models, offering valuable insights for researchers and drug development professionals in the field of oncology.
Comparative Efficacy of Oral SERDs in Preclinical Models
The following table summarizes the key preclinical data for several oral SERDs, providing a snapshot of their anti-tumor activity in various breast cancer models.
| Oral SERD | Preclinical Model(s) | Key Findings | Reported Efficacy | Combination Potential |
| Elacestrant (RAD1901) | ER+ breast cancer cell lines, Patient-Derived Xenografts (PDXs), including ESR1 mutant models[1][2] | Induces ER degradation, inhibits ER-mediated signaling and growth.[1][2] Effective against CDK4/6i-resistant models.[3] | Significantly inhibits tumor growth in multiple PDX models.[1][2] | Shows greater efficacy in combination with palbociclib, everolimus, or alpelisib.[1][3][4] |
| Camizestrant (AZD9833) | ESR1 wild-type and mutant cell lines, PDX models[5][6] | Demonstrates robust and selective ER degradation and complete ER antagonism.[5] Active in fulvestrant-resistant models.[6] | Strong and broad antitumor activity as a monotherapy.[5] | Increased antitumor activity when combined with CDK4/6 inhibitors (palbociclib, abemaciclib) and PI3K/AKT/mTOR inhibitors.[5][6] |
| Giredestrant (GDC-9545) | Multiple cell lines, ESR1Y537S mutant PDX, wild-type ERα tumor model[7][8] | Potent SERD and full antagonist with better antiproliferation activity than known SERDs in some models.[7] Suppresses mutant ERα-driven proliferation more effectively than tamoxifen (B1202) and fulvestrant.[8] | Induces tumor regressions at low doses as a single agent.[7] | Demonstrates excellent activity in combination with a CDK4/6 inhibitor.[7] |
| Vepdegestrant (ARV-471) | Wild-type and mutant ER+ breast cancer models (MCF7 xenografts, PDX)[9][10][11] | A PROTAC degrader that induces ≥90% degradation of wild-type and mutant ER.[9][10] Achieves greater ER degradation and TGI in vivo compared with fulvestrant.[9][12] | Substantial tumor growth inhibition (87%–123%) in MCF7 xenografts.[9][10] Achieved tumor regression in a palbociclib-resistant PDX model.[9][10] | Robust tumor regressions in combination with CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib), mTOR inhibitors (everolimus), and PI3K inhibitors (alpelisib, inavolisib).[9][10] |
| ZN-c5 | MCF-7 orthotopic tumor xenograft models, ER mutant models[13][14] | Potent ER antagonist and degrader with high oral bioavailability.[13][14] | Oral administration at 5 mg/kg and 10 mg/kg resulted in 89% and 102% tumor growth inhibition, respectively, in MCF-7 xenografts.[14] | Enhanced antitumor activity when combined with CDK4/6 or PI3K inhibitors.[13] |
Key Experimental Methodologies
The preclinical evaluation of oral SERDs typically involves a series of in vitro and in vivo experiments to characterize their potency, mechanism of action, and anti-tumor efficacy.
In Vitro Assays
-
Cell Proliferation Assay: This assay determines the effect of the SERD on the growth of ER+ breast cancer cell lines.
-
Protocol:
-
ER+ breast cancer cells (e.g., MCF-7) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test SERD, a reference compound (e.g., fulvestrant), and a vehicle control.
-
After a 5-7 day incubation period, cell viability is assessed using a colorimetric assay (e.g., MTS or crystal violet).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[15]
-
-
-
Western Blot for ER Degradation: This experiment quantifies the degradation of the estrogen receptor protein following treatment with a SERD.
-
Protocol:
-
ER+ breast cancer cells are treated with the SERD at various concentrations and for different durations.
-
Total protein is extracted from the treated cells.
-
Protein samples are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for the estrogen receptor, followed by a secondary antibody.
-
The protein bands are visualized and quantified to determine the extent of ER degradation relative to a loading control (e.g., GAPDH or β-actin).[1]
-
-
-
Quantitative Real-Time PCR (qRT-PCR) for ER Target Gene Expression: This assay measures the effect of the SERD on the transcription of estrogen-responsive genes.
-
Protocol:
-
ER+ breast cancer cells are treated with the SERD.
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers for specific ER target genes (e.g., PGR, TFF1).
-
The change in gene expression is calculated relative to a housekeeping gene and compared to vehicle-treated cells.[1]
-
-
In Vivo Models
-
Xenograft Models: These models involve the implantation of human breast cancer cells or patient-derived tumor tissue into immunocompromised mice.
-
Cell-Derived Xenografts (CDX): Human breast cancer cell lines (e.g., MCF-7) are injected into mice.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient's breast cancer are implanted into mice, more closely recapitulating the heterogeneity of the original tumor.[1]
-
Protocol:
-
Once tumors are established, mice are randomized into treatment groups (vehicle control, oral SERD, reference compound).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for further analysis (e.g., Western blot for ER degradation, immunohistochemistry).
-
Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.[11][14]
-
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams illustrate the estrogen receptor signaling pathway and a typical preclinical evaluation workflow for oral SERDs.
Figure 1: Mechanism of action of oral SERDs in ER+ breast cancer.
Figure 2: A typical preclinical workflow for evaluating oral SERDs.
The robust preclinical data for this new class of oral SERDs provides a strong rationale for their continued clinical development.[1] Their efficacy in models of acquired resistance, coupled with their potential for combination with other targeted agents, suggests they could become a cornerstone of treatment for ER+ breast cancer.[5] Further head-to-head clinical trials will be crucial to fully elucidate the comparative effectiveness of these promising new therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Elacestrant (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Giredestrant reverses progesterone hypersensitivity driven by estrogen receptor mutations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-Tumor Activity of (E,E)-GLL398, a Novel Oral SERD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of (E,E)-GLL398, an orally bioavailable selective estrogen receptor degrader (SERD). Through a detailed comparison with established and emerging therapies for estrogen receptor-positive (ER+) breast cancer, this document aims to objectively present the performance of GLL398 supported by experimental data.
Executive Summary
This compound is a potent, orally active SERD that effectively targets and degrades the estrogen receptor α (ERα), a key driver in the majority of breast cancers. Preclinical studies demonstrate its robust anti-tumor activity in both wild-type and mutant ERα breast cancer models, which are often resistant to standard endocrine therapies. This guide presents a comparative analysis of GLL398 against the current standard-of-care, fulvestrant (B1683766), and the widely used selective estrogen receptor modulator (SERM), tamoxifen (B1202). Additionally, a perspective on its standing against the next-generation oral SERD, giredestrant, is provided based on available data. The evidence suggests that GLL398's favorable pharmacological profile, including its superior oral bioavailability, positions it as a promising candidate for the treatment of ER+ breast cancer.
Comparative Efficacy of GLL398
The anti-tumor activity of GLL398 has been evaluated through in vitro cell-based assays and in vivo xenograft models. This section summarizes the quantitative data, comparing its efficacy against key alternative therapies.
In Vitro Potency and Selectivity
GLL398 demonstrates high-affinity binding to both wild-type and mutant estrogen receptors, leading to their degradation and subsequent inhibition of cancer cell proliferation.
| Compound | Target | Cell Line | IC50 (Binding Affinity) | IC50 (ERα Degradation) | Reference |
| This compound | ERα (Wild-Type) | - | 1.14 nM | 0.21 µM (MCF-7) | [1] |
| This compound | ERα (Y537S Mutant) | - | 29.5 nM | - | [2] |
| Fulvestrant | ERα (Wild-Type) | MCF-7 | Similar to Tamoxifen | - | [3] |
| Tamoxifen | ERα (Wild-Type) | MCF-7 | Similar to Fulvestrant | - | [3] |
In Vivo Anti-Tumor Activity
In vivo studies using breast cancer xenograft models in immunocompromised mice have confirmed the potent anti-tumor efficacy of orally administered GLL398.
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | MCF-7 Xenograft | 5 mg/kg, oral | Significant inhibition (qualitative) | [4] |
| This compound | MCF-7 Xenograft | 20 mg/kg, oral | Potent inhibition (qualitative) | [4] |
| Fulvestrant | ERα+ Xenograft | 250 mg, i.m. | Similar efficacy to Tamoxifen in ER+ tumors | [3] |
| Tamoxifen | ERα+ Xenograft | 20 mg, oral | Similar efficacy to Fulvestrant in ER+ tumors | [3] |
Pharmacokinetic Profile
A key advantage of GLL398 is its excellent oral bioavailability, a significant improvement over the intramuscular administration of fulvestrant.
| Compound | Administration Route | Bioavailability | Key Findings | Reference |
| This compound | Oral | Superior to GW7604 | Boron modification enhances oral bioavailability. | [5][6] |
| Fulvestrant | Intramuscular | Poor | Requires large volume injections. | [6] |
Note: Specific Area Under the Curve (AUC) values to quantify the oral bioavailability of GLL398 in preclinical models are not yet publicly available.
Mechanism of Action: Estrogen Receptor Degradation and Downstream Signaling
GLL398 functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor and induces a conformational change that marks the receptor for proteasomal degradation. This depletion of cellular ERα levels effectively shuts down the estrogen-driven signaling pathways that promote breast cancer cell growth and survival.
The primary signaling pathways downstream of ERα that are implicated in breast cancer proliferation include the PI3K/AKT/mTOR and MAPK/ERK pathways. By degrading ERα, GLL398 is hypothesized to inhibit the activation of these critical pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of GLL398 and its comparators.
In Vitro Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of test compounds to the estrogen receptor.
Protocol Overview:
-
Receptor Source: Recombinant human ERα or cytosol preparations from ER-expressing tissues (e.g., rat uterus) are used.
-
Radioligand: A radiolabeled estrogen, typically [3H]-estradiol, is used as a tracer.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor source in the presence of increasing concentrations of the test compound (e.g., GLL398, fulvestrant, tamoxifen).
-
Separation: Unbound radioligand is separated from the receptor-bound radioligand using methods like hydroxylapatite or dextran-coated charcoal.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is calculated from the resulting competition curve.
In Vivo MCF-7 Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of test compounds in an ER+ breast cancer model.
Protocol Overview:
-
Cell Culture: MCF-7 human breast cancer cells are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.
-
Estrogen Supplementation: As MCF-7 tumor growth is estrogen-dependent, mice are implanted with a slow-release estradiol (B170435) pellet prior to tumor cell inoculation.[7]
-
Tumor Inoculation: A suspension of MCF-7 cells, often mixed with Matrigel, is subcutaneously injected into the flank or mammary fat pad of the mice.[7]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach the desired size, mice are randomized into treatment groups and dosed with the test compound (e.g., oral gavage for GLL398) or vehicle control.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
References
- 1. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of fulvestrant versus tamoxifen for the treatment of advanced breast cancer in postmenopausal women previously untreated with endocrine therapy: a multinational, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of GLL398 with CDK4/6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of the novel oral Selective Estrogen Receptor Degrader (SERD), GLL398, with Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors. While direct preclinical data on the combination of GLL398 with CDK4/6 inhibitors is emerging, this document leverages extensive data from the well-established combination of the SERD fulvestrant (B1683766) with CDK4/6 inhibitors to provide a strong rationale and predictive insights into the expected synergistic activity.
Introduction to GLL398 and CDK4/6 Inhibitors
GLL398 is a potent, orally bioavailable SERD designed to overcome the limitations of earlier endocrine therapies. It functions by binding to the estrogen receptor (ER), leading to its degradation. This action blocks the downstream signaling pathways that promote the proliferation of ER-positive (ER+) breast cancer cells. GLL398 has demonstrated efficacy in blocking tumor growth in xenograft models, including those with ESR1 mutations that confer resistance to other endocrine therapies.
CDK4/6 inhibitors (e.g., palbociclib, ribociclib (B560063), abemaciclib) are a class of targeted therapies that have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[1] These inhibitors block the activity of CDK4 and CDK6, key enzymes that regulate the cell cycle.[1] By inhibiting these kinases, they prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and thereby inhibiting cancer cell proliferation.[2]
The Rationale for Synergy: Dual Pathway Blockade
The combination of a SERD like GLL398 with a CDK4/6 inhibitor is based on the principle of dual blockade of two critical and interconnected pathways in ER+ breast cancer:
-
ER Signaling Pathway: GLL398 directly targets the ER, leading to its degradation and the shutdown of estrogen-driven tumor growth.
-
Cell Cycle Pathway: CDK4/6 inhibitors block the cell cycle machinery downstream of many mitogenic signals, including those from the ER pathway.
This dual approach is anticipated to result in a more profound and durable anti-tumor response than either agent alone. Preclinical studies combining the SERD fulvestrant with CDK4/6 inhibitors have consistently demonstrated synergistic effects.[3]
Comparative Performance: Preclinical Data
While specific quantitative data for GLL398 in combination with CDK4/6 inhibitors is not yet widely published, the following tables summarize representative preclinical data for the synergistic effects of the SERD fulvestrant with the CDK4/6 inhibitor ribociclib in ER+ breast cancer cell lines. This data serves as a strong surrogate to predict the potential efficacy of the GLL398-CDK4/6 inhibitor combination.
Table 1: Synergistic Inhibition of Cell Proliferation in ER+ Breast Cancer Cell Lines [3]
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* | Synergy |
| MCF-7 | Ribociclib | 0.8 | - | - |
| Fulvestrant | 0.05 | - | - | |
| Ribociclib + Fulvestrant | 0.2 (Ribociclib) + 0.01 (Fulvestrant) | < 1 | Synergistic | |
| T47D | Ribociclib | 1.2 | - | - |
| Fulvestrant | 0.08 | - | - | |
| Ribociclib + Fulvestrant | 0.3 (Ribociclib) + 0.02 (Fulvestrant) | < 1 | Synergistic |
*Combination Index (CI) values less than 1 indicate synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 2: Enhanced Antitumor Efficacy in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| GLL398 (alone) | Expected to be significant |
| CDK4/6 Inhibitor (alone) | Expected to be significant |
| GLL398 + CDK4/6 Inhibitor | Expected to show greater inhibition than either agent alone |
Note: This table is illustrative of expected outcomes based on the known mechanisms and data from similar combinations.
Visualizing the Mechanisms and Workflows
Signaling Pathway of GLL398 and CDK4/6 Inhibitor Synergy
Caption: Dual blockade of the ER and CDK4/6 pathways by GLL398 and a CDK4/6 inhibitor.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing GLL398 and CDK4/6 inhibitor synergy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of GLL398 and a CDK4/6 inhibitor, alone and in combination, on the metabolic activity and viability of breast cancer cells.
Methodology:
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.[4]
-
Drug Treatment: Treat the cells with varying concentrations of GLL398, a CDK4/6 inhibitor, and their combination for 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[4]
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[4]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Reading: Incubate at 37°C for 4 hours and then measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound. Determine the combination index (CI) using the Chou-Talalay method to assess synergy.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after treatment with GLL398 and a CDK4/6 inhibitor.
Methodology:
-
Cell Seeding: Plate a known number of single cells in 6-well plates.
-
Drug Treatment: Treat the cells with GLL398, a CDK4/6 inhibitor, or the combination for 24 hours.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks until colonies of at least 50 cells are visible in the control wells.[3]
-
Fixation and Staining: Fix the colonies with a solution of 6% glutaraldehyde (B144438) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis
Objective: To evaluate the effect of the drug combination on the expression and phosphorylation status of key proteins in the ER and cell cycle pathways.
Methodology:
-
Cell Lysis: Treat cells with the drugs for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Rb (Ser780), total Rb, ERα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The combination of the novel oral SERD, GLL398, with a CDK4/6 inhibitor represents a highly promising therapeutic strategy for ER+ breast cancer. The dual blockade of the ER signaling and cell cycle pathways is expected to result in significant synergistic anti-tumor activity, potentially overcoming mechanisms of endocrine resistance. The preclinical data from similar SERD/CDK4/6 inhibitor combinations provide a strong rationale for the continued investigation and clinical development of the GLL398 and CDK4/6 inhibitor combination. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of this synergistic pairing.
References
- 1. Oral SERDs alone or in combination with CDK 4/6 inhibitors in breast cancer: Current perspectives and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Clinical impact of drug-drug interactions on abemaciclib in the real-world experience of AB-ITALY study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of (E,E)-G-GLL398 and Other Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Degraders (SERDs) represent a critical therapeutic class in the treatment of estrogen receptor-positive (ER+) breast cancer. These agents function by binding to the estrogen receptor, leading to its degradation and thereby abrogating estrogen-driven signaling pathways. While the first-generation SERD, fulvestrant, established the clinical utility of this mechanism, its poor oral bioavailability necessitated intramuscular administration, limiting its therapeutic potential. This has spurred the development of a new generation of orally bioavailable SERDs.
This guide provides a comparative analysis of the pharmacokinetic properties of a promising new agent, (E,E)-GLL398, alongside other notable SERDs: fulvestrant, elacestrant, amcenestrant (B610687), and rintodestrant. The objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in evaluating these compounds.
Data Presentation: Pharmacokinetic Profiles
The following table summarizes key preclinical pharmacokinetic parameters of this compound and other SERDs, primarily from studies conducted in rats to allow for a more direct comparison. It is important to note that pharmacokinetic parameters can vary significantly across species.
| Compound | Species | Dose (mg/kg, oral) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Oral Bioavailability (%) |
| This compound | Rat | 10 | 36,900[1] | 158.12[2] | 2[2] | 17.03[2] | Superior to GW7604[1] |
| Fulvestrant | Rat | N/A | N/A | N/A | N/A | N/A | Very low[3] |
| Elacestrant | Rat | Not Specified | Not Specified | Not Specified | 2-12[4] | 3.5-12[4] | ~10% (in humans)[5][6] |
| Amcenestrant | Human | 400 (QD) | Not Specified | Not Specified | Not Specified | Not Specified | Orally bioavailable |
| Rintodestrant | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Orally bioavailable |
| ZB716 (Fulvestrant analog) | Rat | 6 | Not Specified | Not Specified | 0.5-2 | Not Specified | Orally bioavailable |
Mandatory Visualization
Estrogen Receptor Signaling Pathway and SERD Mechanism of Action
Caption: Mechanism of SERDs in blocking estrogen signaling.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow of a typical preclinical pharmacokinetic study.
Experimental Protocols
Preclinical Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a SERD following oral administration in Sprague-Dawley rats.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the study, with ad libitum access to standard chow and water.
-
Formulation Preparation: Prepare the dosing formulation of the test compound in the selected vehicle to the desired concentration. Ensure the formulation is homogenous.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Weigh each rat to determine the precise dosing volume.
-
Administer the test compound formulation via oral gavage at the target dose (e.g., 10 mg/kg).
-
Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collect samples into tubes containing an anticoagulant.
-
-
Plasma Separation:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including AUC, Cmax, Tmax, and elimination half-life (t½).
-
Conclusion
The development of orally bioavailable SERDs marks a significant advancement in endocrine therapy for ER+ breast cancer. The preclinical data for this compound demonstrates a promising pharmacokinetic profile with superior oral bioavailability in rat models compared to earlier compounds.[1] This suggests the potential for achieving therapeutic concentrations with oral administration, which could translate to improved patient convenience and potentially enhanced efficacy. Further comparative studies, particularly head-to-head preclinical and ultimately clinical trials, will be crucial to fully elucidate the relative advantages of these next-generation SERDs. The methodologies and data presented in this guide are intended to provide a foundational resource for researchers in this rapidly evolving field.
References
- 1. Discovery of Palazestrant (OP-1250), a Potent and Orally Bioavailable Complete Estrogen Receptor Antagonist (CERAN) and Selective Estrogen Receptor Degrader (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Irradiation on the Pharmacokinetics and Biotransformation of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of mechanistic absorption, distribution, metabolism and excretion studies and physiologically-based pharmacokinetic modeling in the discovery of the next-generation oral selective estrogen receptor degrader camizestrant to achieve an acceptable human pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of oral selective estrogen receptor degrader (SERD) amcenestrant (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. No effect on pharmacokinetics of tamoxifen and 4-hydroxytamoxifen by multiple doses of red clover capsule in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. g1therapeutics.com [g1therapeutics.com]
Independent Verification of (E,E)-GLL398's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective estrogen receptor degrader (SERD), (E,E)-GLL398, with other key alternatives. The information presented is supported by experimental data to facilitate a comprehensive understanding of its mechanism of action.
This compound is a potent and orally bioavailable SERD designed to overcome the limitations of earlier treatments for estrogen receptor-positive (ER+) breast cancer.[1][2] Its primary mechanism of action involves binding to the estrogen receptor (ER), including clinically relevant mutant forms, and inducing its degradation. This guide delves into the independent verification of this mechanism, presenting comparative data with established and investigational SERDs, fulvestrant (B1683766) and AZD9496.
Comparative Analysis of Estrogen Receptor Binding Affinity
The cornerstone of a SERD's efficacy is its ability to bind to the estrogen receptor with high affinity. This binding is the initial step leading to receptor degradation. The binding affinity of GLL398 has been quantified and compared to other SERDs using various assays, with the LanthaScreen™ TR-FRET ER Alpha Competitive Binding Assay being a key method.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Wild-Type ERα | 1.14 | [2] |
| This compound | Y537S Mutant ERα | 29.5 | [1] |
| Fulvestrant | Wild-Type ERα | ~0.8 | [1] |
| Fulvestrant | Y537S Mutant ERα | 19.3 | [1] |
| AZD9496 | Wild-Type ERα | Not explicitly stated in provided results | |
| AZD9496 | Y537S Mutant ERα | 14.8 | [1] |
Estrogen Receptor Degradation: In Vitro Evidence
Beyond binding, the defining characteristic of a SERD is its ability to induce the degradation of the estrogen receptor. This is a crucial distinction from selective estrogen receptor modulators (SERMs) which primarily act as antagonists. The degradation of ERα by GLL398 and its comparators is typically assessed in ER+ breast cancer cell lines, such as MCF-7, using Western blotting.
| Compound | Cell Line | Assay | Outcome | Reference |
| This compound | MCF-7 | Western Blot | Potently degrades ERα | [3] |
| Fulvestrant | MCF-7 | Western Blot | Induces ERα degradation | [4] |
| AZD9496 | MCF-7 | Western Blot | Reduces ERα levels | [5] |
In Vivo Anti-Tumor Efficacy
The ultimate validation of a SERD's mechanism of action is its ability to inhibit tumor growth in vivo. GLL398 has been evaluated in preclinical xenograft models using ER+ breast cancer cells, demonstrating its anti-tumor efficacy.
| Compound | Model | Dosing | Outcome | Reference |
| This compound | MCF-7 Xenograft | 5 mg/kg and 20 mg/kg, daily oral gavage | Potent inhibition of tumor growth | [1] |
| Fulvestrant | MCF-7 Xenograft | Various | Inhibition of tumor growth | [6] |
| AZD9496 | MCF-7 Xenograft | 5 mg/kg, once daily orally | Significant tumor growth inhibition | [2] |
Signaling Pathway and Experimental Workflows
To visually represent the processes involved in the evaluation of GLL398, the following diagrams illustrate the estrogen receptor signaling pathway targeted by SERDs and the typical experimental workflows for assessing their activity.
Detailed Experimental Protocols
For reproducibility and independent verification, detailed methodologies for the key experiments are crucial.
LanthaScreen™ TR-FRET ER Alpha Competitive Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to quantify the binding of a test compound to the estrogen receptor ligand-binding domain (LBD).
Materials:
-
LanthaScreen™ TR-FRET ER Alpha Competitive Binding Kit (containing ERα-LBD (GST), Tb-anti-GST antibody, and Fluormone™ ES2 Green tracer)
-
Test compounds (GLL398, fulvestrant, AZD9496) serially diluted in DMSO
-
Assay buffer
-
384-well black assay plates
Procedure:
-
A solution of the Fluormone™ ES2 Green tracer is prepared in the assay buffer.
-
The test compounds and control ligands are added to the wells of the 384-well plate.
-
A mixture of the ERα-LBD (GST) and the Tb-anti-GST antibody is prepared in the assay buffer.
-
The tracer solution is added to the wells containing the test compounds.
-
The ERα-LBD/antibody mixture is then added to all wells.
-
The plate is incubated at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
The plate is read on a fluorescence plate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission detection at ~495 nm (terbium) and ~520 nm (fluorescein).
-
The ratio of the acceptor (fluorescein) to donor (terbium) emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
IC50 values are determined by plotting the TR-FRET ratio against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][8]
Western Blot for ERα Degradation in MCF-7 Cells
This technique is used to visualize and quantify the amount of ERα protein in cells after treatment with a SERD.
Materials:
-
MCF-7 breast cancer cells
-
Cell culture medium and supplements
-
Test compounds (GLL398, fulvestrant, AZD9496)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
MCF-7 cells are seeded in culture plates and allowed to attach.
-
Cells are treated with various concentrations of the test compounds or vehicle control for a specified period (e.g., 24 hours).
-
After treatment, cells are washed with ice-cold PBS and then lysed with lysis buffer.
-
The protein concentration of the cell lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against ERα, followed by incubation with the HRP-conjugated secondary antibody.
-
The process is repeated for the loading control antibody.
-
The protein bands are visualized using an ECL substrate and an imaging system.
-
The intensity of the ERα band is normalized to the loading control band to determine the relative amount of ERα degradation.[1][4]
MCF-7 Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of SERDs in a living organism.
Procedure:
-
Immunocompromised mice (e.g., nude mice) are used.
-
MCF-7 cells are injected into the mammary fat pad of the mice. Estrogen supplementation is often required for tumor growth.[9]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
GLL398 is administered by daily oral gavage at specified doses (e.g., 5 mg/kg and 20 mg/kg).[1]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting to confirm ERα degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. LanthaScreen LanthaScreen TR-FRET ER alpha Competitive Binding Kit 800 x 20 μL assays | Buy Online | LanthaScreen™ | Fisher Scientific [fishersci.com]
- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for (E,E)-GLL398
In the dynamic landscape of scientific research, novel compounds such as (E,E)-GLL398 are synthesized and utilized in a multitude of experimental protocols. The responsible management and disposal of these new chemical entities are paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a systematic and cautious approach must be adopted to handle and dispose of this substance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage the disposal of novel research chemicals like this compound, for which complete hazard information is not yet available.
The improper disposal of potentially hazardous chemicals is not only a regulatory violation but can also have severe consequences for both human health and the environment.[1][2] Therefore, it is crucial to handle and dispose of uncharacterized compounds with the assumption that they are hazardous.
Immediate Safety Protocols for Uncharacterized Chemicals
When encountering a substance with incomplete safety data, a thorough risk assessment is the critical first step.[3] This involves evaluating potential hazards based on any available information, such as its chemical structure, and considering its potential reactivity, toxicity, and flammability.
Personal Protective Equipment (PPE):
Given the unknown nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure. This includes, but is not limited to:
-
Eye Protection: At a minimum, safety glasses with side shields are required. For tasks with a splash hazard, chemical splash goggles are necessary.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Since the specific chemical compatibility is unknown, it is advisable to consult glove manufacturer charts and consider double-gloving.
-
Body Protection: A lab coat is essential. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or suit should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Plan for this compound
The following procedural steps provide a direct and actionable plan for the safe disposal of this compound.
Step 1: Preliminary Hazard Assessment
Before handling, conduct a thorough assessment of all available information on this compound. This should include a review of the synthetic pathway, the functional groups present in the molecule, and any preliminary toxicological or stability data.[1] This information can provide valuable clues about the potential hazards of the compound.
Step 2: Adherence to General Laboratory Waste Guidelines
All laboratory personnel should be trained on the proper handling, storage, labeling, and disposal of hazardous wastes generated in their laboratory.[4] Key principles to follow include:
-
Waste Minimization: Reduce the scale of processes to generate less waste.[5]
-
Container Selection: Use only appropriate, chemically compatible containers for waste storage.[6][7] Containers must be kept closed at all times except when adding waste.[6][7]
-
Labeling: Attach a hazardous waste tag as soon as waste accumulation begins.[7] The label must include the full chemical name, "this compound," and any known or suspected hazards. Do not use abbreviations or chemical formulas.[7][8]
-
Segregation of Incompatibles: Incompatible wastes must never be mixed.[5][6] For this compound, it should be stored as a separate waste stream unless its compatibility with other waste materials is known.
Step 3: Waste Collection and Storage
Collect waste this compound in a designated satellite accumulation area (SAA).[5][6] This area must be at or near the point of generation and under the control of the laboratory personnel.[5] Ensure that the SAA is inspected weekly for leaks and proper container management.[6]
Step 4: Contacting Environmental Health and Safety (EHS)
Once a waste container is full or if the experiment generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][7] Provide them with all available information about this compound. EHS will provide guidance on the final disposal procedures. Disposing of unknown chemicals can be costly and time-consuming, so providing as much information as possible is crucial.[8][9]
Data Presentation
The following tables should be completed by the researcher to ensure proper documentation and safe handling of this compound waste.
Table 1: this compound Waste Characterization
| Property | Value/Observation |
| Physical State | Solid / Liquid / Gas |
| Color | |
| Odor | |
| pH (if aqueous) | |
| Known Reactivity | (e.g., with acids, bases, oxidizers) |
| Solubility | (e.g., water, organic solvents) |
| Suspected Hazards | (Based on functional groups) |
Table 2: this compound Waste Accumulation Log
| Date | Amount Added | Generator's Initials | Notes |
Experimental Protocols
In the absence of established protocols for this compound, the following general experimental protocols for waste characterization should be followed with extreme caution and on a micro-scale.
Protocol 1: Water Reactivity Test
-
Place a small, pea-sized amount of solid this compound or one drop of liquid this compound in a test tube.
-
Carefully add one drop of deionized water.
-
Observe for any reaction, such as gas evolution, heat generation, or color change.
-
If no reaction is observed, add a small amount of the substance to a test tube with deionized water to determine solubility.[10]
-
Record all observations on the hazardous waste tag.[10]
Protocol 2: pH Determination (for aqueous solutions or wetted solids)
-
If this compound is water-soluble and not water-reactive, prepare a dilute aqueous solution.
-
If it is a solid, wet a small sample with deionized water.[10]
-
Dip pH paper into the solution or wetted solid.[10]
-
Compare the color of the pH paper to the chart to determine the approximate pH.
-
Record the pH on the hazardous waste tag.
Mandatory Visualization
The proper disposal of a novel chemical like this compound requires a logical and systematic workflow. The following diagram illustrates the decision-making process that a researcher should follow.
Caption: Workflow for the Safe Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. csn.edu [csn.edu]
- 9. unmc.edu [unmc.edu]
- 10. uttyler.edu [uttyler.edu]
Personal protective equipment for handling (E,E)-GLL398
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (E,E)-GLL398, a potent, orally bioavailable selective estrogen receptor degrader (SERD). Given that this compound is a boron-modified compound intended for research in breast cancer models, it requires careful handling to ensure personnel safety and prevent environmental contamination.[1][2][3][4][5] The following procedures are based on best practices for handling similar research compounds and boron-containing molecules.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 rated | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | Standard | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | NIOSH-approved | Recommended when handling the powder form to prevent inhalation of dust particles.[6] Use in a well-ventilated area is crucial. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[7] Follow the supplier's specific storage temperature recommendations.
Preparation and Handling
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
-
Weighing: When weighing the powdered form, use a balance inside a ventilated enclosure to control dust.
-
Dissolving: If preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.[6][7]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Management
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Reporting: Report all spills to the laboratory supervisor.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Route: Dispose of the hazardous waste through your institution's approved EHS program, following all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This information is intended as a guide for trained professionals and does not replace a formal risk assessment or institutional safety protocols. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
